Boc-Val-Dil-Dap-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHPHOVIMNVPQ-UTHKHBGESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Structure of Boc-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Boc-Val-Dil-Dap-OH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] This document outlines its constituent components, key physicochemical properties, and a representative synthesis protocol.
Chemical Structure and Components
This compound is a tripeptide derivative with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid (-OH) at the C-terminus. The peptide sequence consists of three amino acid residues: Valine (Val), Isovaline (Dil), and Diaminopropionic acid (Dap).
-
Boc (tert-butoxycarbonyl): This is a common protecting group for the amine functionality of the N-terminal amino acid (Valine in this case). It is stable under many reaction conditions but can be readily removed with acid.
-
Valine (Val): A proteinogenic amino acid with a hydrophobic isopropyl side chain.
-
Isovaline (Dil): A non-proteinogenic amino acid that is a structural isomer of valine.[2] It is characterized by a branched-chain structure which contributes to its unique properties.[2]
-
Diaminopropionic acid (Dap): A non-proteinogenic amino acid containing an additional amino group in its side chain.[3] This secondary amine provides a potential site for further conjugation.
The components are linked via standard peptide bonds (amide linkages) between the carboxyl group of one amino acid and the amino group of the next.
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₃N₃O₈ | |
| Molecular Weight | 571.75 g/mol | |
| CAS Number | 1415246-54-6 | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 100 mg/mL (174.90 mM) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a representative procedure can be outlined based on standard solid-phase peptide synthesis (SPPS) methodologies for similar peptide-based ADC linkers. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Materials and Reagents:
-
Fmoc-Dap(Mtt)-OH or a similarly side-chain protected Dap derivative
-
Fmoc-Dil-OH
-
Boc-Val-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
Workflow Diagram:
Caption: General workflow for the solid-phase synthesis of this compound.
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
First Amino Acid Coupling (Dap): The C-terminal amino acid, Fmoc-Dap with a suitable side-chain protecting group (e.g., Mtt), is coupled to the resin using DIC and OxymaPure in DMF. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Fmoc Deprotection: The Fmoc group is removed from the Dap residue by treating the resin with a 20% solution of piperidine in DMF.
-
Second Amino Acid Coupling (Dil): Fmoc-Dil-OH is then coupled to the deprotected N-terminus of the Dap residue using the same coupling reagents.
-
Fmoc Deprotection: The Fmoc group is removed from the Dil residue.
-
Third Amino Acid Coupling (Val): Boc-Val-OH is coupled to the deprotected N-terminus of the Dil residue.
-
Side-Chain Deprotection (if necessary): The side-chain protecting group on the Dap residue is selectively removed.
-
Cleavage from Resin: The final peptide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a TFA cleavage cocktail.
-
Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Conclusion
This compound is a key building block in the construction of antibody-drug conjugates, serving as a cleavable linker between the antibody and the cytotoxic payload. Its specific sequence and chemical modifications are designed to ensure stability in circulation and efficient cleavage at the target site. The synthesis of this tripeptide derivative can be achieved through standard solid-phase peptide synthesis protocols, allowing for its incorporation into more complex ADC structures.
References
An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Dil-Dap-OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action for the peptide linker Boc-Val-Dil-Dap-OH when utilized in the construction of Antibody-Drug Conjugates (ADCs). While specific quantitative data for this exact linker sequence is not extensively available in peer-reviewed literature, its constituent amino acids and structural similarity to well-characterized linkers allow for a robust, evidence-based extrapolation of its function. This document outlines the presumed mechanism of action, supported by data from analogous systems, and provides detailed protocols for the evaluation of ADCs employing such a linker.
Core Concept: Mechanism of Action
The this compound moiety functions as a cleavable linker, designed to be stable in systemic circulation and to release its conjugated cytotoxic payload specifically within the target cancer cell. This targeted release is paramount to the efficacy and safety profile of the ADC. The proposed mechanism of action follows a well-established pathway for dipeptide-based, cathepsin B-cleavable linkers.
The general mechanism is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and the subsequent release of the cytotoxic payload.
Caption: Generalized signaling pathway of an ADC with a cleavable linker.
The key to the mechanism of this compound lies in the valine residue. Dipeptide sequences containing valine, such as the well-documented Val-Cit and Val-Ala linkers, are known to be efficient substrates for the lysosomal cysteine protease, cathepsin B. It is highly probable that the Val-Dil bond is the primary site of enzymatic cleavage. The presence of D-isoleucine (Dil) and diaminopropionic acid (Dap) likely modulates the linker's hydrophobicity, steric hindrance, and susceptibility to cleavage, thereby fine-tuning its stability and release kinetics. Patent literature indicates that the Val-Dil-Dap sequence is a component of auristatin-based payloads like MMAE and MMAF, further cementing its role in established ADC technologies.[1][2][3][4]
Quantitative Data Summary
Table 1: In Vitro Plasma Stability of Dipeptide Linkers
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Analytical Method | Reference |
| Val-Cit | Human | 7 | >95% | LC-MS | Inferred from multiple sources |
| Val-Cit | Mouse | 7 | ~80-90% | LC-MS | Inferred from multiple sources |
| Val-Ala | Human | 7 | >95% | LC-MS | Inferred from multiple sources |
Table 2: In Vitro Cytotoxicity of ADCs with Dipeptide Linkers
| ADC Target | Cell Line | Linker | Payload | IC50 (ng/mL) | Reference |
| CD30 | L540cy | Val-Cit | MMAE | 1-10 | Inferred from multiple sources |
| HER2 | SK-BR-3 | Val-Cit | MMAE | 10-100 | Inferred from multiple sources |
| CD30 | Karpas 299 | Val-Ala | MMAF | 1-10 | Inferred from multiple sources |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize an ADC synthesized with the this compound linker.
Synthesis of a Drug-Linker Conjugate with this compound
This protocol outlines a general solid-phase peptide synthesis (SPPS) approach.
Caption: General workflow for solid-phase synthesis of a drug-linker.
Materials:
-
Fmoc-Dap(Boc)-OH
-
Fmoc-Dil-OH
-
Boc-Val-OH
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Payload with a suitable attachment point
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
DIPEA
-
Piperidine (B6355638) in DMF (20%)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Ether
-
HPLC for purification
Procedure:
-
Swell the resin in DMF.
-
Couple the payload to the resin if not already pre-loaded.
-
First Amino Acid Coupling (Dap): a. Perform Fmoc deprotection of the payload's amino group using 20% piperidine in DMF. b. Wash the resin thoroughly with DMF and DCM. c. Activate Fmoc-Dap(Boc)-OH with coupling reagents and DIPEA in DMF. d. Add the activated amino acid to the resin and allow to react. e. Wash the resin.
-
Second Amino Acid Coupling (Dil): a. Repeat the Fmoc deprotection step. b. Activate Fmoc-Dil-OH and couple to the resin-bound Dap. c. Wash the resin.
-
Third Amino Acid Coupling (Val): a. Repeat the Fmoc deprotection step. b. Activate Boc-Val-OH and couple to the resin-bound Dil. c. Wash the resin.
-
Cleavage and Deprotection: a. Treat the resin with the TFA cleavage cocktail to cleave the linker-drug conjugate and remove the Boc protecting group from Dap. b. Precipitate the product in cold ether.
-
Purification: a. Dissolve the crude product and purify by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final drug-linker.
In Vitro Plasma Stability Assay
This protocol is to assess the stability of the ADC in plasma.
Materials:
-
ADC construct
-
Human and mouse plasma (citrated)
-
PBS
-
Protein A or G magnetic beads for immuno-affinity capture
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in human and mouse plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample.
-
At each time point, capture the ADC from the plasma using Protein A/G beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Alternatively, the supernatant after bead capture can be analyzed for released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the ADC against target and non-target cells.[5]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add the antibody dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.
Conclusion
The this compound linker represents a valuable tool in the design of next-generation ADCs. Its mechanism of action is predicated on the well-established principles of cathepsin B-mediated cleavage of dipeptide linkers within the lysosomal compartment of target cancer cells. While direct, publicly available quantitative data for this specific linker is limited, its similarity to clinically validated linkers provides a strong foundation for its application. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of ADCs incorporating this promising linker technology. Further research into the specific influence of the D-isoleucine and diaminopropionic acid residues will undoubtedly provide deeper insights into the nuanced performance of this linker and pave the way for the development of even more effective and safer ADC therapeutics.
References
- 1. US10808039B2 - Monomethylvaline compounds capable of conjugation to ligands - Google Patents [patents.google.com]
- 2. EP2927227A1 - Antibody-linker-drug conjugate, preparation method therefor, and anticancer drug composition containing same - Google Patents [patents.google.com]
- 3. Monomethylvaline compounds capable of conjugation to ligands - Patent US-10808039-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Synthesis Pathway of Boc-Val-Dil-Dap-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Boc-Val-Dil-Dap-OH, a critical tripeptide linker component in the development of Antibody-Drug Conjugates (ADCs). The synthesis involves the strategic coupling of protected amino acids, including the non-proteinogenic residues Dolaisoleucine (Dil) and 2,3-diaminopropionic acid (Dap). This document outlines the probable synthetic route, drawing from established peptide synthesis methodologies and citing key literature in the field. The primary reference for the synthesis of the dolastatin 10 backbone, which contains the Val-Dil-Dap sequence, is the work of Mordant et al. (2007).
Overview of the Synthesis Strategy
The synthesis of this compound is a multi-step process that relies on solution-phase peptide chemistry. The general strategy involves the sequential coupling of appropriately protected amino acid building blocks, starting from the C-terminal residue. Key to this process is the use of orthogonal protecting groups to prevent unwanted side reactions and to allow for selective deprotection at various stages of the synthesis. The bulky nature of the isoleucine and valine residues necessitates the use of high-efficiency coupling reagents to ensure high yields and minimize racemization.
Required Starting Materials
The synthesis requires the preparation or acquisition of the following key protected amino acid derivatives:
-
Boc-L-Valine (Boc-Val-OH): A commercially available protected proteinogenic amino acid.
-
Boc-Dolaisoleucine (Boc-Dil-OH): A non-proteinogenic amino acid that is a component of dolastatin 10. Its synthesis is a prerequisite for the tripeptide assembly.
-
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH): An orthogonally protected derivative of 2,3-diaminopropionic acid. The Fmoc group protects the alpha-amino group, while the Boc group protects the beta-amino group.
Table 1: Properties of Key Starting Materials
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Protection Strategy |
| (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | N-terminal amine protection with Boc group |
| (2S,3R,4S)-2-((tert-butoxycarbonyl)amino)-3-methoxy-4,N-dimethylpentanamide | Boc-Dil-OH | C₁₄H₂₈N₂O₄ | 288.38 | N-terminal amine protection with Boc group |
| (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | Fmoc-Dap(Boc)-OH | C₂₇H₃₂N₂O₆ | 496.56 | Orthogonal protection with Fmoc (α-amino) and Boc (β-amino) |
Note: The properties listed are based on commercially available or synthetically prepared compounds as described in the literature.
Synthesis Pathway
The synthesis of this compound proceeds through a stepwise elongation of the peptide chain. The following diagram illustrates the logical flow of the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These are based on standard solution-phase peptide synthesis techniques.
Synthesis of Boc-Dil-Dap(Boc)-OH (Dipeptide Intermediate)
-
Fmoc Deprotection of Fmoc-Dap(Boc)-OH:
-
Dissolve Fmoc-Dap(Boc)-OH (1.0 eq) in a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual piperidine, yielding H₂N-Dap(Boc)-OH.
-
-
Peptide Coupling:
-
Dissolve Boc-Dil-OH (1.1 eq) in anhydrous DMF.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of H₂N-Dap(Boc)-OH (1.0 eq) in anhydrous DMF to the activated Boc-Dil-OH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Boc-Dil-Dap(Boc)-OH.
-
Synthesis of Boc-Val-Dil-Dap(Boc)-OH (Tripeptide)
-
Boc Deprotection of Boc-Dil-Dap(Boc)-OH:
-
This step is not performed as the Boc group on the Dap side chain remains.
-
-
Peptide Coupling:
-
Dissolve Boc-Val-OH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.4 eq) and stir for 5 minutes for pre-activation.
-
Add a solution of the previously synthesized H₂N-Dil-Dap(Boc)-OH (obtained after a hypothetical deprotection of a Boc group on the Dil N-terminus, assuming a different starting material for Dil) or directly couple Boc-Val-OH to the N-terminus of the dipeptide if the dipeptide's N-terminus is free. Correction based on logical synthesis: The dipeptide's N-terminus would be deprotected if it were, for example, Fmoc-protected. Assuming the dipeptide is Boc-Dil-Dap(Boc)-OH, the N-terminal Boc group of the dipeptide would first need to be removed.
-
Revised Step:
-
N-terminal Deprotection of Boc-Dil-Dap(Boc)-OH: Treat the dipeptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v) at 0°C for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield H₂N-Dil-Dap(Boc)-OH as a TFA salt.
-
Peptide Coupling: Dissolve Boc-Val-OH (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and act as a base for the coupling) and stir for 5 minutes. Add the H₂N-Dil-Dap(Boc)-OH TFA salt (1.0 eq) to the activated Boc-Val-OH solution. Stir at room temperature overnight.
-
Work-up and purify as described in section 4.1.2 to yield Boc-Val-Dil-Dap(Boc)-OH.
-
-
Final Deprotection to Yield this compound
-
Side-Chain Boc Deprotection:
-
Dissolve the protected tripeptide, Boc-Val-Dil-Dap(Boc)-OH, in a solution of TFA and DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by preparative reverse-phase HPLC to yield the final product, this compound, as a TFA salt.
-
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and purification efficiency.
Table 2: Summary of Reaction Yields and Purity
| Reaction Step | Starting Material | Product | Coupling Reagent | Typical Yield (%) | Purity (by HPLC) (%) |
| Boc-Dil-OH + H₂N-Dap(Boc)-OH | Boc-Dil-OH | Boc-Dil-Dap(Boc)-OH | HATU/DIPEA | 75-85 | >95 |
| Boc-Val-OH + H₂N-Dil-Dap(Boc)-OH | Boc-Val-OH | Boc-Val-Dil-Dap(Boc)-OH | HATU/DIPEA | 70-80 | >95 |
| Final Deprotection of Boc-Val-Dil-Dap(Boc)-OH | Boc-Val-Dil-Dap(Boc)-OH | This compound | TFA | 85-95 | >98 |
Application in Antibody-Drug Conjugates
This compound serves as a precursor to a cleavable linker used in ADCs. The tripeptide sequence is designed to be recognized and cleaved by specific lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload only after the ADC has been internalized by the cancer cell, thereby minimizing systemic toxicity.
Caption: Conceptual workflow of an ADC with a protease-cleavable linker.
Conclusion
The synthesis of this compound is a challenging yet crucial process for the development of advanced antibody-drug conjugates. The methodology relies on established principles of peptide chemistry, requiring careful control of protecting groups and the use of efficient coupling reagents to assemble the sterically hindered amino acid sequence. The resulting tripeptide is a key component of linkers that enable the targeted delivery and controlled release of potent cytotoxic agents to cancer cells, holding significant promise for the future of oncology therapeutics. Further optimization of the synthesis and purification steps will be critical for the large-scale production of this important ADC building block.
Targeting the Tumor Microenvironment: A Technical Guide to the Role of FAP-Cleavable Moieties in Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Fibroblast Activation Protein (FAP) as a target in oncology. It explores the therapeutic rationale and mechanisms of action, with a specific focus on two key strategies: direct enzymatic inhibition, exemplified by Talabostat (Val-boroPro), and the application of FAP-cleavable peptide linkers, such as Boc-Val-Dil-Dap-OH, in the context of Antibody-Drug Conjugates (ADCs).
Executive Summary
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key component of the TME is the Cancer-Associated Fibroblast (CAF), which promotes tumorigenesis through various mechanisms, including the expression of unique cell surface enzymes. Fibroblast Activation Protein (FAP), a serine protease highly expressed on CAFs in many epithelial cancers with limited expression in healthy adult tissues, has emerged as a promising therapeutic target.[1][2]
This guide details the molecular basis for targeting FAP and reviews two primary therapeutic modalities. The first involves small-molecule inhibitors, such as Talabostat, that block the enzymatic activity of FAP and other dipeptidyl peptidases, leading to both direct effects on the TME and potent immunomodulatory responses.[3][4] The second, and more recent, strategy utilizes FAP's enzymatic activity to achieve targeted drug delivery. This is accomplished through Antibody-Drug Conjugates (ADCs) that employ FAP-cleavable linkers, such as the peptide structure represented by this compound.[5][6] These linkers are designed to be stable in circulation but are selectively cleaved by FAP within the tumor, releasing a potent cytotoxic payload directly at the site of disease. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and provides visualizations of the underlying biological pathways and therapeutic concepts.
Fibroblast Activation Protein (FAP) as a Therapeutic Target
The Role of Cancer-Associated Fibroblasts (CAFs)
CAFs are one of the most abundant cell types within the stroma of solid tumors.[1] They contribute to cancer progression by:
-
Extracellular Matrix (ECM) Remodeling: CAFs secrete and modify ECM components, creating a permissive environment for tumor cell invasion and migration.[1][7]
-
Secretion of Growth Factors and Cytokines: They release a plethora of signaling molecules (e.g., TGF-β, IL-6) that promote tumor cell proliferation, angiogenesis, and inflammation.[7]
-
Immunosuppression: CAFs help create an immunosuppressive TME by recruiting regulatory immune cells and inhibiting the function of cytotoxic T cells.[7]
FAP: Structure, Expression, and Enzymatic Activity
FAP is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPP-IV/CD26) family.[1] It is a homodimer with both dipeptidyl peptidase and endopeptidase (gelatinase) activities, capable of cleaving peptides after a penultimate proline residue.[7][8] Its expression is highly restricted in normal adult tissues but is significantly upregulated on CAFs in the stroma of over 90% of epithelial carcinomas, including pancreatic, colorectal, and breast cancers.[2] This tumor-specific expression pattern makes FAP an ideal target for selective cancer therapies.
FAP-Mediated Signaling Pathways in Cancer
FAP's influence on the TME is mediated through its enzymatic activity on various substrates, which in turn modulates key signaling pathways involved in cell proliferation, survival, and invasion. Overexpression of FAP has been shown to promote tumor growth by affecting pathways such as PI3K/AKT and RAS/ERK.[1][7][9] For instance, FAP can regulate the activity of signaling molecules that lead to the phosphorylation and activation of Akt and ERK, which are central nodes in cancer cell signaling.[9]
Caption: FAP signaling pathways promoting tumor progression.
Therapeutic Strategies Targeting FAP
Small Molecule Inhibition: The Case of Talabostat (Val-boroPro)
Talabostat (also known as PT-100 or Val-boroPro) is an orally active, non-selective inhibitor of dipeptidyl peptidases, including FAP, DPP-IV, DPP8, and DPP9.[4][8] Its mechanism of action is twofold:
-
Direct FAP Inhibition: By blocking the enzymatic activity of FAP in the TME, Talabostat can inhibit CAF-mediated ECM remodeling and tumor promotion.
-
Immunomodulation: Inhibition of DPP8 and DPP9 in monocytes and macrophages triggers the activation of the NLRP1b inflammasome and pro-caspase-1, leading to pyroptosis, a pro-inflammatory form of cell death.[8][10] This results in the release of cytokines and chemokines (e.g., IL-1β), stimulating a robust anti-tumor immune response.[3][4]
Caption: Dual mechanism of action of Talabostat.
Table 1: Preclinical Activity of Talabostat and Other FAP Inhibitors
| Compound | Target(s) | IC50 / Ki | Preclinical Model | Efficacy | Reference |
| Talabostat (PT-100) | FAP, DPP-IV, DPP8, DPP9 | FAP IC50: 560 nM | WEHI 164 fibrosarcoma | Tumor regression and rejection | [4] |
| DPP-IV IC50: <4 nM | Mouse models of cancer | Induces dramatic tumor regressions | [8] | ||
| DPP8 IC50: 4 nM | Osteosarcoma models | 20-fold decrease in metastatic lung nodules | [11] | ||
| DPP9 IC50: 11 nM | [4] | ||||
| Linagliptin | DPP-IV, FAP | FAP Ki: 340 nM | N/A (In vitro assay) | Potent FAP inhibitor | [12] |
| Various FAPIs | FAP | IC50: 0.23 - 3.5 nM | N/A (In vitro assay) | High affinity binding | [12] |
Note: IC50 and Ki values can vary based on assay conditions.
A Phase II trial of single-agent Talabostat in metastatic colorectal cancer showed minimal clinical activity, with no objective responses. However, 21% of patients achieved stable disease, and the study provided proof-of-concept for in-vivo FAP inhibition.[13][14] More recent studies have explored Talabostat in combination with immunotherapy, showing synergistic effects in preclinical models of pancreatic cancer.[15] A Phase 2 study combining Talabostat with pembrolizumab (B1139204) in advanced solid tumors found the combination to be safe with limited activity, though disease control was observed in 47% of evaluable patients.[16]
FAP-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload.[17] The mAb directs the ADC to a specific antigen on tumor cells, after which the payload is released to kill the cell. The linker is a critical component, and cleavable linkers are designed to release the payload in response to the specific conditions of the TME, such as the presence of certain enzymes.[18][19]
This compound represents a peptide sequence that can be used as a FAP-cleavable linker.[5][6] In this context:
-
Boc (tert-Butyloxycarbonyl): A common protecting group used during chemical synthesis.
-
Val-Dil-Dap: A tripeptide sequence. While specific cleavage data for this exact sequence is not widely published, di- and tripeptide sequences, particularly those containing proline-like or alanine-like residues, are recognized substrates for FAP and similar proteases. The design principle is that FAP's endopeptidase activity will cleave this peptide bond within the TME.
-
-OH (Carboxylic acid): The site for conjugation to the cytotoxic payload, often through a self-immolative spacer to ensure efficient drug release.
The mechanism involves the ADC binding to FAP on CAFs. While FAP is not typically an internalizing receptor, the high concentration of the ADC in the tumor stroma allows FAP to cleave the linker, releasing the payload.[20] The released, cell-permeable drug can then kill not only the FAP-expressing CAFs but also adjacent tumor cells, a phenomenon known as the "bystander effect".[21]
Caption: Mechanism of a FAP-targeted ADC with a cleavable linker.
Preclinical Evaluation of FAP-Targeted Therapies
The evaluation of FAP-targeted agents requires a specific set of experimental protocols to assess enzymatic inhibition, targeted cell killing, and in vivo efficacy.
Key Experimental Protocols
Protocol 1: FAP Enzymatic Activity Inhibition Assay
-
Objective: To determine the potency (IC50) of a compound in inhibiting FAP's enzymatic activity.
-
Materials: Recombinant human FAP (rhFAP), fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC), test compounds, assay buffer (e.g., Tris-HCl), 96-well plates, fluorescence plate reader.
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., Talabostat) in assay buffer.
-
In a 96-well plate, add rhFAP to each well (except for no-enzyme controls).
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence signal kinetically over time (e.g., every minute for 30 minutes) using an excitation/emission wavelength appropriate for the fluorophore (e.g., 380/460 nm for AMC).
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Protocol 2: In Vitro Cytotoxicity Assay of a FAP-Cleavable ADC
-
Objective: To measure the selective killing of FAP-expressing cells by a FAP-targeted ADC.
-
Materials: FAP-positive cell line (e.g., engineered HT1080-FAP cells, or CAF cell lines like hPrCSC-44), FAP-negative control cell line (e.g., parental HT1080), FAP-targeted ADC, isotype control ADC, cell culture medium, 96-well cell culture plates, cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).[23]
-
Methodology:
-
Seed both FAP-positive and FAP-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the FAP-targeted ADC and the isotype control ADC.
-
Treat the cells with the diluted ADCs and incubate for a period that allows for drug-induced apoptosis (e.g., 72-96 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to untreated control cells to calculate the percentage of cell viability.
-
Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value for each cell line. Potent and selective ADCs will show a low IC50 in FAP-positive cells and a much higher IC50 in FAP-negative cells.[23]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor activity of a FAP-targeted therapy in a living organism.
-
Materials: Immunocompromised mice (e.g., Swiss Nude or SCID), FAP-expressing tumor cells (e.g., U87-MG, HT-1080-FAP), vehicle control, test agent (e.g., Talabostat or FAP-ADC), calipers, equipment for dosing (e.g., oral gavage needles, syringes).[24]
-
Methodology:
-
Subcutaneously implant FAP-expressing tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FAP-targeted agent and vehicle control according to the planned dosing schedule (e.g., daily oral gavage for Talabostat, weekly intravenous injection for an ADC).
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a pre-defined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, apoptosis markers).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy. Calculate metrics such as Tumor Growth Inhibition (TGI).[24][25]
-
Quantitative Data on FAP-Targeted ADCs
The development of FAP-targeted ADCs is an active area of research. Preclinical studies have demonstrated potent and selective activity.
Table 2: Preclinical Efficacy of FAP-Targeted Antibody-Drug Conjugates
| ADC Construct | Payload | FAP-Positive Cell Line | IC50 (µg/mL) | In Vivo Model | Efficacy | Reference |
| huB12-MMAE | MMAE | CWR-R1FAP | 0.61 | FAP-expressing xenograft | Significantly prolonged survival | [23] |
| hPrCSC-44 (CAF) | 0.87 | [23] | ||||
| OMTX705 | Tubulysin (TAM470) | N/A | N/A | Patient-derived xenografts | 100% tumor growth inhibition and prolonged regressions | [26] |
| OncoFAP-GlyPro-MMAE (SMDC) | MMAE | HT-1080 | N/A | HT-1080 subcutaneous | Strong and durable antitumor efficacy | [27] |
Note: SMDC (Small Molecule-Drug Conjugate) is a related concept where a small molecule targeting ligand is used instead of an antibody.
Conclusion and Future Directions
Targeting Fibroblast Activation Protein presents a compelling strategy to attack cancer by modulating the supportive tumor microenvironment. The high, selective expression of FAP on CAFs provides a clear therapeutic window, which is being exploited by two distinct but complementary approaches. Small molecule inhibitors like Talabostat leverage a dual mechanism of direct TME modulation and immune system activation. While early clinical results as a monotherapy were modest, its potential in combination with immune checkpoint inhibitors is being actively explored.
Concurrently, the use of FAP's enzymatic activity to activate prodrugs, particularly through cleavable linkers in ADCs, represents a highly innovative approach to targeted therapy. Moieties like this compound are central to this strategy, enabling the precise release of potent cytotoxins within the tumor stroma, thereby killing both CAFs and neighboring cancer cells.
Future research will likely focus on:
-
Optimizing Linker Design: Developing novel peptide sequences and linker technologies with improved stability and cleavage kinetics to widen the therapeutic window of FAP-targeted ADCs.
-
Novel Payloads: Exploring a wider range of cytotoxic and immunomodulatory payloads to be delivered via FAP-cleavable linkers.
-
Combination Therapies: Systematically evaluating the combination of FAP-targeted agents (both inhibitors and ADCs) with other therapeutic modalities, including immunotherapy, chemotherapy, and other targeted agents.
-
Improved Preclinical Models: Developing more sophisticated in vivo models that accurately recapitulate the complex human TME to better predict clinical outcomes.
By continuing to refine these strategies, FAP-targeted therapies hold the promise of becoming a valuable component of the therapeutic arsenal (B13267) against a wide range of solid tumors.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Point Therapeutics Release: New Data Demonstrates Talabostat's Anti-Tumor And Anti-Metastatic Properties In Preclinical Osteosarcoma Models; Shares Rise On Trial Data - BioSpace [biospace.com]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19. adcreview.com [adcreview.com]
- 20. In vivo activation of FAP-cleavable small molecule-drug conjugates for the targeted delivery of camptothecins and tubulin poisons to the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanistic Characterization of Cancer-associated Fibroblast Depletion via an Antibody–Drug Conjugate Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FAP models - Oncodesign Services [oncodesign-services.com]
- 25. benchchem.com [benchchem.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
Unveiling the Chemical Landscape of Boc-Val-Dil-Dap-OH: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the chemical characteristics of Boc-Val-Dil-Dap-OH, a key building block in the synthesis of advanced therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, properties, and its pivotal role in constructing complex bioactive compounds, particularly as a component of antibody-drug conjugate (ADC) linkers.
Core Chemical Identity
This compound is a protected tripeptide with the full chemical name N-tert-butoxycarbonyl-L-valyl-(3R,4S,5S)-dolaisoleucyl-(2R,3R,4S)-dolaproine. Its structure is composed of three amino acid residues: the standard amino acid L-valine (Val) and two non-standard amino acids, dolaisoleuine (Dil) and dolaproine (Dap), which are constituents of the potent antineoplastic agent dolastatin 10. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis, while the C-terminus remains a free carboxylic acid.
The presence of the sterically hindered and structurally complex dolaisoleuine and dolaproine residues imparts unique conformational properties to the peptide and presents specific challenges and considerations in its synthesis and characterization.
Physicochemical and Analytical Data
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its calculated physicochemical properties and outlines standard analytical methodologies for its characterization.
| Property | Value / Method |
| Molecular Formula | C29H51N3O7 |
| Molecular Weight | 569.73 g/mol |
| Appearance | Assumed to be a white to off-white solid, typical for protected peptides. |
| Solubility | Expected to be soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and alcohols. Limited solubility in aqueous solutions. |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC), typically reversed-phase (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). |
| Identity Confirmation | - Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight. - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to elucidate the chemical structure and confirm the presence of the constituent amino acids and the Boc protecting group. |
| Chiral Purity | Chiral HPLC or derivatization followed by gas chromatography (GC) or HPLC. |
Representative Experimental Protocols
The synthesis of this compound involves the sequential coupling of the constituent amino acids. Due to the steric hindrance of the dolaisoleuine and dolaproine residues, high-efficiency coupling reagents are recommended. The following is a representative protocol for the solution-phase synthesis of this tripeptide.
Materials:
-
Boc-Val-OH
-
H-Dil-OMe (or other suitable ester)
-
H-Dap-OH (or a protected derivative)
-
Coupling reagents (e.g., HATU, HBTU, or PyBOP)
-
Tertiary amine base (e.g., DIPEA or NMM)
-
Solvents (DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
Reagents for ester saponification (e.g., LiOH in THF/water)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Step-by-Step Synthesis:
-
Dipeptide Formation (Boc-Val-Dil-OMe):
-
Dissolve Boc-Val-OH, H-Dil-OMe, and a coupling reagent (e.g., HATU) in DMF.
-
Add a tertiary amine base (e.g., DIPEA) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the crude product by silica gel chromatography to obtain Boc-Val-Dil-OMe.
-
-
Boc Deprotection:
-
Dissolve the purified dipeptide in a solution of TFA in DCM.
-
Stir at room temperature until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Evaporate the solvent and excess TFA to yield H-Val-Dil-OMe as a TFA salt.
-
-
Tripeptide Formation (this compound):
-
Couple the deprotected dipeptide with a suitably protected Dap derivative (e.g., Boc-Dap-OH, though a different protecting group on Dap would be needed for selective deprotection later if required). This step is shown conceptually as the final step is saponification. A more practical approach would involve coupling to a protected Dap derivative and then deprotecting the C-terminus. For simplicity of this representative protocol, we assume the final coupling is to H-Dap-OH.
-
Alternatively, and more practically, saponify the dipeptide ester first, then couple with a Dap ester, followed by final saponification.
-
-
Saponification (Final Step Example):
-
Assuming a methyl ester on Dap, dissolve the fully protected tripeptide in a mixture of THF and water.
-
Add LiOH and stir until the ester is hydrolyzed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the final product by chromatography or recrystallization.
-
Visualizing Key Processes
To further aid in the understanding of the synthesis and application of this compound, the following diagrams illustrate a representative experimental workflow and its role in the mechanism of action of an antibody-drug conjugate.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The mechanism of action of an ADC utilizing a cleavable linker derived from this compound.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of antibody-drug conjugates. As a fragment of the dolastatin 10 structure, it can be incorporated into ADC linkers that are designed to be cleaved by intracellular enzymes, such as cathepsins.
The general principle involves attaching a potent cytotoxic agent to the C-terminus of the tripeptide. The N-terminus of the valine residue is then typically functionalized for conjugation to a monoclonal antibody. Once the ADC binds to its target on a cancer cell and is internalized, the linker is cleaved within the lysosome, releasing the cytotoxic payload and leading to targeted cell death. The specific sequence of Val-Dil-Dap is recognized by certain intracellular proteases, making it an effective cleavable linker motif.
This technical guide provides a foundational understanding of the chemical characteristics of this compound for researchers and drug development professionals. Further investigation into its specific reaction kinetics and optimization of synthetic protocols will be essential for its efficient application in the development of next-generation therapeutics.
An In-depth Technical Guide to the ADC Linker Component: Boc-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Dil-Dap-OH is a crucial building block in the field of antibody-drug conjugates (ADCs), serving as a cleavable peptide linker. This guide provides a comprehensive overview of its components, their roles in ADC technology, and the underlying principles of its application. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this document compiles information on its constituent parts and related compounds to offer a thorough technical understanding.
Core Components and Chemical Properties
This compound is a tetrapeptide derivative with the chemical formula C₂₉H₅₃N₃O₈ and a molecular weight of 571.75 g/mol .[1] Its structure consists of four key components, each with a specific function in the context of an ADC.
| Component | Chemical Name | Function |
| Boc | tert-Butoxycarbonyl | A common protecting group for the N-terminus of the peptide. It prevents unwanted reactions during the synthesis and conjugation process. |
| Val | Valine | An amino acid that, in combination with Citrulline (in similar linkers), is recognized and cleaved by lysosomal proteases like Cathepsin B.[2][3][4][5] |
| Dil | Dolaisoleuine | A non-proteinogenic amino acid, a component of the natural cytotoxic agent Dolastatin 10. It is part of the peptide backbone of the linker. |
| Dap | Dolaproine | Another non-proteinogenic amino acid derived from Dolastatin 10, forming part of the peptide linker structure. |
| -OH | Carboxylic acid | The reactive site for conjugation, typically to a self-emolative spacer which is then attached to the cytotoxic payload. |
Table 1: Core Components of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₃N₃O₈ | MedchemExpress |
| Molecular Weight | 571.75 g/mol | MedchemExpress[1] |
| CAS Number | 1415246-54-6 | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Recommended at -20°C for long-term storage. | MedchemExpress |
Table 2: Physicochemical Properties of this compound
Role in Antibody-Drug Conjugates
This compound functions as a critical part of the linker in an ADC. The linker's primary roles are to ensure the stability of the conjugate in systemic circulation and to facilitate the specific release of the cytotoxic payload within the target cancer cells.
Mechanism of Action: Cleavage Pathway
The dipeptide sequence within the linker is designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells but have low activity in the bloodstream.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to Boc-Val-Dil-Dap-OH for Novel Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-Val-Dil-Dap-OH, a cleavable peptide linker used in the development of novel antibody-drug conjugates (ADCs). This document will cover the core chemistry, proposed mechanism of action, and representative experimental protocols for its use in ADC synthesis, based on publicly available data.
Introduction to this compound as an ADC Linker
This compound is a key building block in the construction of ADCs, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.[1][2][3] Its peptide-based structure is designed to be stable in systemic circulation and to undergo enzymatic cleavage within the target cancer cells, thereby releasing the potent cytotoxic agent in a controlled and targeted manner. ADCs are a rapidly growing class of cancer therapeutics that leverage the specificity of antibodies to deliver highly potent drugs directly to tumor sites, minimizing off-target toxicity.[4] The choice of linker is critical to the success of an ADC, influencing its stability, efficacy, and pharmacokinetic profile.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C29H53N3O8 | MedChemExpress |
| Molecular Weight | 571.75 g/mol | MedChemExpress |
| Description | A cleavable peptide linker for ADC synthesis. | [1] |
| Storage (Powder) | -20°C for 3 years | MedChemExpress |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for an ADC utilizing a this compound derived linker follows the general pathway for ADCs with enzyme-cleavable peptide linkers.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of proteases. Within the acidic environment of the lysosome, enzymes such as cathepsins recognize and cleave the peptide sequence of the linker.
-
Payload Release and Cytotoxicity: The enzymatic cleavage of the linker releases the cytotoxic payload from the antibody. The released payload can then exert its cell-killing effect through its specific mechanism, such as inhibiting tubulin polymerization or causing DNA damage.
Experimental Protocols
While detailed, step-by-step protocols for the use of this compound are not extensively published in peer-reviewed literature, several patents describe its use in the synthesis of drug-linker conjugates. The following is a representative protocol synthesized from these sources for the coupling of this compound to an amine-containing payload. This should be considered a general guideline that requires optimization for specific applications.
3.1. Synthesis of a Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid on this compound and its subsequent coupling to a payload containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N,N-Dimethylformamide (DMF)
-
N,N'-Disuccinimidyl carbonate (DSC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIEA (2-3 equivalents) to the solution.
-
Add a coupling agent such as HBTU (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
-
Coupling to the Payload:
-
To the activated linker solution, add the amine-containing cytotoxic payload (0.8-1.0 equivalents).
-
Continue to stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected drug-linker conjugate.
-
3.2. General Workflow for ADC Synthesis
The synthesized drug-linker conjugate can then be used to create the final ADC. This typically involves the deprotection of the Boc group, followed by conjugation to a monoclonal antibody.
Quantitative Data
As of late 2025, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for ADCs developed using the this compound linker. Key performance metrics such as in vitro cytotoxicity (IC50 values), drug-to-antibody ratio (DAR), plasma stability, and in vivo efficacy have not been explicitly reported for ADCs utilizing this specific linker in the surveyed literature. One patent provides EC50 data for ADCs with related sulfonamide-containing linkers, where this compound was used in the synthesis of a precursor, but the data does not directly correspond to an ADC with a linker derived solely from this compound. Researchers are encouraged to perform these characterizations as part of their development programs.
Conclusion and Future Perspectives
This compound is a commercially available, cleavable peptide linker with potential for the development of novel antibody-drug conjugates. Its peptide structure suggests a mechanism of action that relies on enzymatic cleavage within the lysosome of target cancer cells, a well-established strategy in ADC design. While patent literature provides some insight into its use in synthesizing drug-linker conjugates, a comprehensive public dataset on the performance of ADCs using this specific linker is currently lacking. Future research and publications are needed to fully elucidate the stability, efficacy, and overall therapeutic potential of ADCs constructed with this compound. As the field of ADCs continues to evolve, the development and characterization of new linker technologies, such as this one, will be crucial for creating the next generation of targeted cancer therapies.
References
An In-depth Technical Guide on Boc-Val-Dil-Dap-OH as a Cytotoxic Linker
Introduction
The field of antibody-drug conjugates (ADCs) has seen remarkable progress, offering a targeted approach to cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. Central to the design and efficacy of ADCs is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker are critical, governing the stability of the ADC in circulation and the mechanism of payload release at the tumor site. Peptide linkers, in particular, have gained prominence due to their susceptibility to cleavage by enzymes that are often overexpressed in the tumor microenvironment.[][2][3]
This technical guide provides a comprehensive overview of Boc-Val-Dil-Dap-OH, a cleavable peptide linker utilized in the synthesis of ADCs.[4][5] While detailed experimental data and extensive in-vivo/in-vitro studies on this specific linker are not widely published in peer-reviewed literature, this guide consolidates available information on its chemical properties, proposed mechanism of action, and the broader context of dipeptide linkers in ADC development.
Chemical Properties and Structure
This compound is a tetrapeptide derivative with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. The constituent amino acids are Valine (Val), "Dil," and Diaminopropionic acid (Dap). The identity of "Dil" is not consistently defined in public chemical databases, suggesting it may be a non-standard or proprietary amino acid. However, the overall structure is designed to be recognized and cleaved by specific proteases.
| Property | Value | Source |
| Molecular Formula | C29H53N3O8 | PubChem[6] |
| Molecular Weight | 571.7 g/mol | PubChem[6] |
| IUPAC Name | (2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid | PubChem[6] |
| CAS Number | 1415246-54-6 | MedChemExpress, PubChem[4][6] |
The Boc protecting group on the N-terminal valine is a standard feature in peptide synthesis, preventing unwanted reactions during the conjugation process. The C-terminal carboxylic acid (-OH) provides a reactive site for conjugation to a payload or a self-immolative spacer, which in turn is connected to the cytotoxic drug.
Mechanism of Action
This compound is classified as a cleavable linker, designed for enzymatic cleavage within the target cancer cell.[4][5] The general mechanism for such peptide linkers in ADCs is as follows:
-
ADC Circulation and Tumor Targeting: The ADC circulates systemically, and the monoclonal antibody component targets and binds to a specific antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of proteases and having an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the peptide sequence of the linker. For many dipeptide linkers, the cleavage occurs at a specific peptide bond, often C-terminal to the second amino acid.[2][7] For this compound, it is hypothesized that a similar enzymatic cleavage releases the payload.
-
Payload Release and Cytotoxicity: The released cytotoxic payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.
The following diagram illustrates the general workflow of an ADC utilizing a cleavable peptide linker.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C29H53N3O8 | CID 71109643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Boc-Val-Dil-Dap-OH to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component, dictating the stability of the ADC in circulation and the mechanism of drug release at the target site. Boc-Val-Dil-Dap-OH is a peptide-based, cleavable linker that contains a terminal carboxylic acid for conjugation. This linker is designed to be cleaved by intracellular proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[][2][3] This ensures that the cytotoxic payload is released specifically within the target cancer cells, minimizing off-target toxicity.[]
The conjugation of this compound to an antibody is typically achieved through the formation of a stable amide bond between the linker's carboxylic acid group and the primary amine of a lysine (B10760008) residue on the antibody surface.[] This process requires the activation of the carboxylic acid, commonly performed using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This two-step method forms a semi-stable amine-reactive NHS ester, which then efficiently reacts with lysine residues on the antibody to form the final conjugate.[6][7] This application note provides a detailed protocol for the conjugation, purification, and characterization of an ADC using the this compound linker.
Quantitative Data Summary
Conjugation of payloads to surface-accessible lysine residues results in a heterogeneous mixture of ADC species with varying Drug-to-Antibody Ratios (DAR).[8] The average DAR is a critical quality attribute that must be carefully controlled by optimizing reaction conditions.
| Parameter | Recommended Value/Range | Notes |
| Reagents | ||
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired DAR. |
| EDC to Linker-Payload Molar Ratio | 1.5:1 to 2:1 | Excess EDC ensures efficient activation of the linker. |
| (Sulfo)-NHS to Linker-Payload Molar Ratio | 2:1 to 3:1 | (Sulfo)-NHS stabilizes the activated intermediate. |
| Reaction Conditions | ||
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Low pH is optimal for the EDC/NHS activation step.[5][9] |
| Conjugation Buffer | PBS, pH 7.2-8.0 | Neutral to slightly basic pH is optimal for the reaction with amines.[5] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate. |
| Reaction Time | 2 - 4 hours | Time should be optimized based on reaction monitoring. |
| Expected Outcomes | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | A typical target for lysine-conjugated ADCs.[] |
| Conjugation Efficiency | Variable | Depends heavily on antibody, linker, and reaction conditions. |
| Purity (by SEC) | >95% | Monomer peak should be the predominant species. |
Note: Valine-containing peptide linkers like Val-Ala have been reported to achieve average DARs as high as 7.4 with limited aggregation.[10][11][] However, higher DAR values can sometimes be challenging to achieve with Val-Cit linkers due to potential aggregation issues.[10]
Experimental Protocols
Protocol 1: Activation of Boc-Val-Dil-Dap-Payload Carboxylic Acid
This protocol describes the activation of the carboxyl group on the linker-payload construct using EDC and Sulfo-NHS. This two-step process is preferred as it improves coupling efficiency and allows for better control over the reaction.[6]
Materials:
-
Boc-Val-Dil-Dap-Payload construct (pre-synthesized)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Nitrogen gas
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[6][9]
-
Dissolve the Boc-Val-Dil-Dap-Payload construct in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the dissolved linker-payload into chilled Activation Buffer to the desired final concentration (e.g., 10 mM).
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add Sulfo-NHS to the linker-payload solution to achieve a 2-3 fold molar excess over the linker-payload. Mix gently.
-
Add EDC to the solution to achieve a 1.5-2 fold molar excess over the linker-payload. Mix gently.
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light. The solution now contains the semi-stable Sulfo-NHS ester of the linker-payload, ready for conjugation.
Protocol 2: Conjugation of Activated Linker-Payload to Antibody
This protocol details the reaction of the activated linker-payload with the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
Activated Boc-Val-Dil-Dap-Payload solution (from Protocol 1)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Desalting columns or centrifugal concentrators (e.g., 30 kDa MWCO) for buffer exchange and purification.
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange for the antibody into the Conjugation Buffer to ensure the absence of interfering primary amines and to adjust the pH. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: Add the freshly prepared activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized (e.g., starting with a 10:1 ratio) to achieve the target DAR.
-
If the linker-payload was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10% v/v) to prevent antibody denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will react with and cap any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC from unreacted linker-payload and other reagents, followed by characterization.
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system for intact mass analysis
-
SDS-PAGE reagents
Procedure:
-
Purification:
-
Remove excess, unreacted linker-payload and quenching reagents by buffer exchange using desalting columns or repeated concentration/dilution with centrifugal concentrators.
-
For higher purity, perform preparative Size-Exclusion Chromatography (SEC) to separate the monomeric ADC from aggregates and any remaining small molecules.
-
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by analytical SEC to determine the percentage of monomer, dimer, and other aggregates.
-
Drug-to-Antibody Ratio (DAR):
-
Intact Mass Analysis (LC-MS): Deconvolute the mass spectrum of the intact ADC (deglycosylated for simpler spectra) to identify the different drug-loaded species (DAR0, DAR1, DAR2, etc.) and calculate the average DAR.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drugs. The relative peak areas can be used to determine the DAR distribution and average DAR.
-
-
Confirmation of Conjugation: Analyze the ADC by SDS-PAGE under reducing conditions. The drug-conjugated heavy and light chains will show a mass shift compared to the unconjugated antibody chains.
-
Antigen Binding: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the conjugation process has not significantly impacted the antibody's ability to bind to its target antigen.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for a protease-cleavable ADC.
References
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. mdpi.com [mdpi.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Boc-Val-Dil-Dap-OH ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical component influencing the efficacy, stability, and safety of the ADC. This document provides a detailed protocol for the synthesis of Boc-Val-Dil-Dap-OH, a cleavable peptide linker designed for use in ADCs. The valine-alanine motif is susceptible to cleavage by lysosomal proteases, such as cathepsin B, ensuring targeted release of the cytotoxic drug within the cancer cell. The synthesis is based on standard solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) protecting group chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Wang Resin | 100-200 mesh, 1.0 mmol/g | Generic |
| Boc-Dap(Fmoc)-OH | Synthesis Grade | Generic |
| Boc-Dil-OH* | Synthesis Grade | Custom Synthesis |
| Boc-Val-OH | Synthesis Grade | Generic |
| Dichloromethane (DCM) | Anhydrous | Generic |
| N,N-Dimethylformamide (DMF) | Anhydrous | Generic |
| Trifluoroacetic acid (TFA) | Reagent Grade | Generic |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Generic |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Generic |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Generic |
| Piperidine | Reagent Grade | Generic |
| Acetic Anhydride | Reagent Grade | Generic |
| Pyridine | Anhydrous | Generic |
| Methanol (MeOH) | ACS Grade | Generic |
| Diethyl ether | Anhydrous | Generic |
| Ninhydrin Test Kit | Generic |
*Note: "Dil" is presumed to be a di-lysine analogue or a similar custom-synthesized diamino acid. For this protocol, we will proceed assuming a protected diamino acid that can be coupled using standard peptide synthesis methods.
Experimental Protocols
The synthesis of this compound is performed on a solid support (Wang resin) and involves a cyclical process of deprotection, coupling, and washing steps.
Logical Workflow of Boc-SPPS for this compound Synthesis
Recommended Solvents for Boc-Val-Dil-Dap-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Dil-Dap-OH is a crucial building block in the synthesis of antibody-drug conjugates (ADCs), serving as a component of a cleavable linker system. The selection of an appropriate solvent is paramount for the successful handling, reaction, and formulation of this dipeptide derivative. This document provides detailed application notes and protocols for the dissolution and use of this compound in various research and development contexts, including both biological assays and synthetic chemistry applications. The choice of solvent directly impacts solubility, stability, and reactivity, making this a critical parameter for reproducible and effective results.
Physicochemical Properties and Solubility Overview
This compound is a hydrophobic, neutral tripeptide derivative. Due to its chemical nature, it exhibits poor solubility in aqueous solutions alone and requires the use of organic solvents for initial dissolution. For subsequent use in aqueous systems, a carefully chosen co-solvent system is necessary.
Recommended Solvents and Solubility Data
The choice of solvent for this compound is highly dependent on the intended application. For in vitro and in vivo biological studies, initial stock solutions are typically prepared in a strong, biocompatible organic solvent, which is then further diluted into an aqueous formulation. For synthetic applications, such as peptide coupling, anhydrous polar aprotic solvents are generally preferred.
Data Presentation: Quantitative Solubility
| Solvent | Application | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solution | 100 mg/mL (174.90 mM) | Ultrasonic treatment may be needed for complete dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo Formulation | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo Formulation | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | In Vivo Formulation | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is obtained.[1] |
| Dimethylformamide (DMF) | Synthetic Chemistry | High solubility (qualitative) | A common solvent for peptide synthesis. |
| Dichloromethane (DCM) | Synthetic Chemistry | Moderate solubility (qualitative) | Often used in Boc-based peptide synthesis. |
| Propylene Carbonate (PC) | Synthetic Chemistry | Good solubility (qualitative) | A "greener" alternative to DMF and DCM. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube or vial in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation
This protocol details the preparation of a 2.5 mg/mL formulation suitable for in vivo administration, using a multi-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, this will constitute 10% of the final volume.
-
Add PEG300 to the DMSO solution to a final concentration of 40%. Mix thoroughly until the solution is homogeneous.
-
Add Tween-80 to a final concentration of 5%. Mix gently to avoid excessive foaming.
-
Add sterile saline to bring the solution to the final desired volume (45% of the total volume). Mix until a clear and homogeneous solution is obtained.
-
The final concentration of this compound will be ≥ 2.5 mg/mL.[1]
Protocol 3: General Procedure for Solution-Phase Peptide Coupling
This protocol provides a general workflow for using this compound in a solution-phase peptide coupling reaction.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous Dimethylformamide (DMF) or another suitable aprotic solvent
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
In a separate vessel, dissolve the amino acid or peptide with the free amino group in anhydrous DMF.
-
Add the coupling reagent and the base to the solution containing this compound. Stir for a few minutes to allow for pre-activation.
-
Add the solution of the amino component to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and proceed with the appropriate work-up and purification steps.
Visualizations
Experimental Workflow: Solution-Phase Peptide Coupling
Caption: Workflow for a typical solution-phase peptide coupling reaction.
Signaling Pathway: Role in ADC Synthesis
Caption: Logical relationship of this compound in ADC synthesis.
References
Application Notes and Protocols for Boc-Val-Dil-Dap-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-Val-Dil-Dap-OH is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody linked to a biologically active cytotoxic payload through a chemical linker. This document provides detailed guidelines for the proper storage and handling of this compound to ensure its stability and integrity for research and development purposes.
Storage Guidelines
Proper storage of this compound is critical to maintain its chemical integrity and ensure reproducible experimental outcomes. The compound is supplied as a white to off-white solid powder and should be stored under specific conditions depending on its form (powder or in solvent).
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Keep in a tightly sealed container, protected from moisture. |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | For short-term storage of solutions. Aliquotting is recommended. |
Handling Protocols
2.1. General Handling
-
Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations. Evaluation samples may be shipped on blue ice.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
2.2. Reconstitution and Solution Preparation
This compound is soluble in organic solvents such as DMSO.
Experimental Protocol: Preparation of Stock Solutions
-
Solvent Selection: Use newly opened, anhydrous DMSO for preparing stock solutions as the compound is hygroscopic, and the presence of water can impact solubility.
-
Weighing: Accurately weigh the desired amount of the powdered compound in a clean, dry vial.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).
-
If the compound does not dissolve completely, sonication or gentle heating (e.g., to 37°C) can be used to aid dissolution.
-
-
Storage of Stock Solution:
-
Once a clear solution is obtained, it is crucial to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Crucially, avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
-
Experimental Protocol: Preparation of In Vivo Formulations
For in vivo studies, specific formulations may be required. The following are examples of solvent systems that can be used.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution in DMSO.
-
In a separate tube, add the required volumes of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO stock solution to the vehicle and mix thoroughly until a clear solution is obtained. The solubility in this system is reported to be ≥ 2.5 mg/mL.
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a stock solution in DMSO.
-
Prepare a solution of 20% SBE-β-CD in saline.
-
A common formulation is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Add the DMSO stock solution to the vehicle and mix until clear. The solubility in this system is reported to be ≥ 2.5 mg/mL.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution in DMSO.
-
A common formulation is 10% DMSO and 90% corn oil.
-
Add the DMSO stock solution to the corn oil and mix thoroughly. The solubility in this system is reported to be ≥ 2.5 mg/mL.
Visualization of Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Workflow for this compound Storage and Handling.
References
Application Notes and Protocols for In Vitro Stability Assessment of Boc-Val-Dil-Dap-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The Boc-Val-Dil-Dap-OH linker is a cleavable dipeptide linker designed for selective release of the cytotoxic payload within the target cell. This document provides detailed protocols for assessing the in vitro stability of ADCs utilizing this linker technology, a crucial step in the preclinical development of novel ADCs.
The stability of an ADC is paramount; it must remain intact in systemic circulation to minimize off-target toxicity and deliver the payload effectively to the tumor site.[1][2][3][4] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic drug.[] These application notes describe two key in vitro assays to evaluate these critical attributes: a plasma stability assay to assess the ADC's behavior in circulation and a lysosomal stability assay to confirm payload release in the target subcellular compartment.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the this compound ADC in human plasma by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates premature cleavage of the linker and release of the payload.
Experimental Protocol
Materials:
-
This compound ADC
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Incubator (37°C)
-
Magnetic separator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
ADC Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in PBS.
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the 1 mg/mL ADC solution.
-
Prepare a control sample by mixing 90 µL of PBS with 10 µL of the 1 mg/mL ADC solution.
-
Incubate all samples at 37°C.
-
-
Time Points: Collect aliquots (e.g., 10 µL) from each incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
ADC Capture:
-
Immediately after collection, add the 10 µL aliquot to a tube containing an excess of Protein A/G magnetic beads pre-equilibrated in PBS.
-
Incubate for 1 hour at 4°C with gentle mixing to capture the ADC.
-
-
Washing:
-
Place the tubes on a magnetic separator and discard the supernatant.
-
Wash the beads three times with 200 µL of cold PBS.
-
-
Elution: Elute the captured ADC from the beads according to the bead manufacturer's protocol (e.g., using a low pH elution buffer). Neutralize the eluate immediately.
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the average DAR.
-
Use a suitable chromatography method (e.g., reversed-phase or hydrophobic interaction chromatography) to separate the different drug-loaded antibody species.
-
The mass spectrometer will detect the masses of the different species, allowing for the calculation of the average DAR.
-
Data Presentation
The results of the plasma stability assay can be summarized in the following table:
| Time (hours) | Average DAR in PBS (Control) | Average DAR in Human Plasma | % Payload Loss in Plasma |
| 0 | 4.0 | 4.0 | 0% |
| 24 | 3.9 | 3.8 | 5% |
| 48 | 3.9 | 3.6 | 10% |
| 72 | 3.8 | 3.4 | 15% |
| 96 | 3.8 | 3.2 | 20% |
| 168 | 3.7 | 2.8 | 30% |
Note: The data presented are representative and will vary depending on the specific antibody, payload, and conjugation chemistry.
Experimental Workflow
In Vitro Lysosomal Stability Assay
This assay is designed to confirm that the this compound linker is efficiently cleaved within the lysosomal compartment of target cells, leading to the release of the cytotoxic payload. This is achieved by incubating the ADC with isolated liver lysosomes or a key lysosomal protease, Cathepsin B.
Experimental Protocol
Materials:
-
This compound ADC
-
Human or rat liver lysosomes (commercially available) or recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 0.1 M sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
Stop solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
Incubator (37°C)
-
LC-MS system
Procedure:
-
ADC Preparation: Dilute the ADC to a final concentration of 100 µg/mL in the Cathepsin B assay buffer.
-
Enzyme/Lysosome Activation (if necessary): Pre-activate the liver lysosomes or Cathepsin B according to the manufacturer's instructions. This often involves a pre-incubation step at 37°C in the assay buffer.
-
Incubation:
-
In a microcentrifuge tube, add the ADC solution.
-
Initiate the reaction by adding the activated liver lysosomes or Cathepsin B.
-
Prepare a negative control sample with ADC in the assay buffer but without the enzyme/lysosomes.
-
Incubate all samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of the stop solution to each aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
A standard curve of the free payload should be prepared and analyzed in parallel to enable accurate quantification.
-
Data Presentation
The results of the lysosomal stability assay can be summarized in the following table:
| Time (hours) | Released Payload (µM) - No Enzyme | Released Payload (µM) + Cathepsin B | % Payload Release |
| 0 | 0.0 | 0.0 | 0% |
| 1 | 0.0 | 1.5 | 15% |
| 4 | 0.1 | 5.8 | 58% |
| 8 | 0.1 | 8.2 | 82% |
| 24 | 0.2 | 9.5 | 95% |
Note: The data presented are representative and will vary depending on the specific ADC and assay conditions. The initial ADC concentration is assumed to be equivalent to 10 µM of payload.
Experimental Workflow
Payload Release and Mechanism of Action
The this compound linker, like other dipeptide linkers such as Val-Cit, is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[6][7][8] Upon internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment and the presence of proteases within the lysosome facilitate the cleavage of the dipeptide linker, releasing the cytotoxic payload.
Common payloads for such linkers include tubulin inhibitors like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), or DNA-damaging agents.[9][10][11] For the purpose of this application note, we will consider a tubulin inhibitor as the payload. Once released, the payload can diffuse into the cytoplasm, where it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway for a Tubulin Inhibitor Payload
Conclusion
The in vitro stability of an ADC is a critical quality attribute that influences its therapeutic index. The protocols outlined in this document provide a robust framework for evaluating the stability of this compound ADCs in both plasma and the lysosomal environment. The plasma stability assay ensures that the ADC remains intact in circulation, minimizing premature drug release and associated off-target toxicities. The lysosomal stability assay confirms the intended mechanism of action, where the linker is efficiently cleaved to release the cytotoxic payload within the target cell. These assays are essential for the selection of lead ADC candidates for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 6. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ADC payloads - ProteoGenix [proteogenix.science]
- 10. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Boc-Val-Dil-Dap-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Dil-Dap-OH is a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small molecule drug. The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target site. The "this compound" designation suggests a peptide-based linker with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of a peptide sequence composed of Valine (Val), "Dil," and Diaminopropionic acid (Dap). While the specific identity of "Dil" is not publicly disclosed, it is presumed to be a lipophilic amino acid, a common feature in peptide linkers designed for enzymatic cleavage.
This document provides protocols for two distinct cleavage procedures relevant to the this compound linker:
-
Enzymatic Cleavage of the Peptide Backbone: The biological mechanism of action for payload release within the target cell.
-
Chemical Cleavage of the N-terminal Boc Protecting Group: A standard procedure during the chemical synthesis of the linker and the ADC.
Enzymatic Cleavage of the Peptide Linker (Biological)
The peptide sequence of the linker is designed to be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.[1][2][3][4] This enzymatic cleavage is the intended mechanism for releasing the cytotoxic payload once the ADC has been internalized by the target cancer cell.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Workflow of ADC internalization and enzymatic payload release.
Experimental Protocol: In Vitro Lysosomal Cleavage Assay
This protocol describes a general method to assess the cleavage of the peptide linker by lysosomal enzymes in vitro.
Materials:
-
ADC conjugated with the Boc-Val-Dil-Dap-payload moiety.
-
Lysosomal extract from a relevant cell line (e.g., a target cancer cell line).
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding the lysosomal extract to the ADC solution. A control reaction without the lysosomal extract should be run in parallel.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Data Presentation:
The rate of payload release can be determined by plotting the concentration of the released payload against time.
Chemical Cleavage of the N-terminal Boc Protecting Group
The Boc group is an acid-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).[5] Its removal is a critical step in the synthesis of the peptide linker and its conjugation to other molecules. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).
Reaction Workflow for Boc Deprotection
Caption: Chemical workflow for the acidic cleavage of the Boc protecting group.
Experimental Protocol: Boc Deprotection
This protocol provides a standard procedure for the removal of the Boc group from the N-terminus of the peptide linker.
Materials:
-
This compound linker.
-
Dichloromethane (DCM), anhydrous.
-
Trifluoroacetic acid (TFA).
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or anisole), optional but recommended.
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base for neutralization.
-
Diethyl ether, cold.
-
Nitrogen or argon gas.
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
If the peptide contains sensitive residues, add a scavenger (e.g., 2-5% TIS) to the solution to trap the reactive tert-butyl cations generated during the reaction.
-
Cool the solution in an ice bath (0°C).
-
Slowly add the deprotection solution, typically a mixture of TFA and DCM (e.g., 20-50% TFA in DCM), to the stirred solution of the linker.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes at room temperature.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting residue is the TFA salt of the deprotected peptide. To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize with a non-nucleophilic base like DIPEA until the pH is neutral.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Data Presentation: Common Conditions for Boc Deprotection
| Reagent/Condition | Concentration/Ratio | Typical Reaction Time | Yield (%) | Notes |
| TFA in DCM | 20-50% (v/v) | 30 - 60 min | >95% | The most common and efficient method. |
| HCl in Dioxane | 4 M | 15 - 30 min | >95% | A common alternative to TFA. |
| Formic Acid | 88-98% | 2 - 16 hours | Variable | Milder conditions, but slower reaction times. |
| TMSI in DCM | 1.5 equivalents | 10 - 30 min | High | Neutral conditions, useful for acid-sensitive substrates. |
Yields are representative and can vary depending on the specific substrate and reaction scale.
Safety Precautions
-
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.
-
Always work under an inert atmosphere when using anhydrous solvents to prevent the introduction of moisture, which can affect the reaction.
Conclusion
The cleavage of the this compound linker is context-dependent. In its biological application within an ADC, the peptide backbone is enzymatically cleaved inside the target cell to release the cytotoxic payload. For synthetic purposes, the N-terminal Boc protecting group is efficiently removed under acidic conditions, a fundamental step in the construction of the linker and its subsequent conjugation. The protocols provided herein offer a comprehensive guide for researchers working with this and similar peptide-based linkers in the field of drug development.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) with Boc-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for the efficacy and safety of the ADC, as a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.
This document provides detailed application notes and protocols for the synthesis of an ADC utilizing the cleavable linker, Boc-Val-Dil-Dap-OH, and the subsequent determination of its DAR using various analytical techniques. This compound is a dipeptide-based linker that can be cleaved by intracellular proteases, releasing the cytotoxic payload within the target cell.
Synthesis of an Antibody-Drug Conjugate with this compound
The synthesis of an ADC with this compound involves a multi-step process: activation of the linker, conjugation to the payload, and finally, conjugation of the drug-linker construct to the antibody.
Logical Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using a this compound linker.
Experimental Protocols: ADC Synthesis
Protocol 2.1: Activation of this compound
This protocol describes the activation of the terminal carboxylic acid of the linker for subsequent conjugation to an amine-containing payload.
-
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) to the solution.
-
Add DCC or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting solution contains the activated Boc-Val-Dil-Dap-O-NHS ester.
-
Protocol 2.2: Conjugation of Activated Linker to Payload
This protocol details the conjugation of the activated linker to a cytotoxic payload containing a primary amine.
-
Materials:
-
Activated Boc-Val-Dil-Dap-O-NHS ester solution
-
Cytotoxic payload with a primary amine (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Purify the Boc-Val-Dil-Dap-Payload conjugate using preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2.3: Antibody Reduction and Conjugation
This protocol describes the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the deprotected drug-linker.
-
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Boc-Val-Dil-Dap-Payload
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Conjugation buffer (e.g., PBS with EDTA)
-
-
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP or DTT to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column.
-
-
Drug-Linker Deprotection:
-
Dissolve the Boc-Val-Dil-Dap-Payload in a solution of TFA in dichloromethane (B109758) to remove the Boc protecting group.
-
Evaporate the solvent to obtain the deprotected drug-linker.
-
-
Conjugation:
-
Add the deprotected drug-linker to the reduced antibody solution at a specific molar ratio to control the DAR.
-
Incubate the reaction at 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
-
Determination of Drug-to-Antibody Ratio (DAR)
Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on the desired level of detail, sample throughput, and available instrumentation.
Logical Workflow for DAR Determination
Caption: Workflow for DAR determination using various analytical methods.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of cysteine-linked ADCs.[1] The separation is based on the increasing hydrophobicity of the ADC with each conjugated drug molecule.
Experimental Protocol: HIC
-
Materials:
-
ADC Sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Data Presentation: HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.3 | 25.8 |
| DAR4 | 15.1 | 40.5 |
| DAR6 | 17.8 | 18.3 |
| DAR8 | 20.2 | 5.2 |
DAR Calculation: The average DAR is calculated using the weighted average of the peak areas: Average DAR = Σ (Peak Area % * DAR value) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often coupled with mass spectrometry, is used to determine the average DAR of ADCs after reduction of the interchain disulfide bonds.[2]
Experimental Protocol: RP-HPLC
-
Materials:
-
ADC Sample
-
Reducing Agent (e.g., DTT or TCEP)
-
RP-HPLC Column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with UV detector
-
-
Procedure:
-
Reduce the ADC sample by incubating with DTT or TCEP.
-
Inject the reduced sample onto the RP-HPLC column.
-
Elute the light and heavy chains with an increasing organic solvent gradient (e.g., 20-80% Mobile Phase B over 40 minutes).
-
Monitor the elution profile at 280 nm.
-
Data Presentation: RP-HPLC
| Chain | Drug Load | Retention Time (min) | Peak Area (%) |
| Light Chain | 0 | 15.2 | 45.1 |
| Light Chain | 1 | 18.9 | 54.9 |
| Heavy Chain | 0 | 22.5 | 5.3 |
| Heavy Chain | 1 | 25.8 | 20.7 |
| Heavy Chain | 2 | 28.1 | 42.5 |
| Heavy Chain | 3 | 30.4 | 31.5 |
DAR Calculation: Average DAR = (Σ (Weighted Peak Area of Light Chain) + Σ (Weighted Peak Area of Heavy Chain)) / 100[3]
Mass Spectrometry (MS)
Native mass spectrometry allows for the determination of the DAR and drug load distribution of the intact ADC.[4]
Experimental Protocol: Native MS
-
Materials:
-
ADC Sample
-
Volatile buffer (e.g., Ammonium Acetate)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Buffer exchange the ADC sample into a volatile buffer.
-
Infuse the sample into the mass spectrometer using nano-electrospray ionization.
-
Acquire the mass spectrum under native conditions.
-
Deconvolute the raw data to obtain the mass of each DAR species.
-
Data Presentation: Native MS
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,500 | 9.8 |
| DAR2 | 150,800 | 26.1 |
| DAR4 | 153,100 | 41.2 |
| DAR6 | 155,400 | 17.9 |
| DAR8 | 157,700 | 5.0 |
DAR Calculation: The average DAR is calculated from the relative abundances of each species.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method to determine the average DAR.[5] It relies on the different absorbance maxima of the antibody and the payload.
Experimental Protocol: UV/Vis Spectroscopy
-
Materials:
-
ADC Sample
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).
-
Determine the molar extinction coefficients (ε) of the antibody and the payload at both wavelengths.[6]
-
Data Presentation: UV/Vis Spectroscopy
| Parameter | Value |
| Absorbance of ADC at 280 nm (A280) | 0.85 |
| Absorbance of ADC at λmax (Aλmax) | 0.42 |
| ε of Antibody at 280 nm | 210,000 M⁻¹cm⁻¹ |
| ε of Antibody at λmax | 5,000 M⁻¹cm⁻¹ |
| ε of Payload at 280 nm | 4,500 M⁻¹cm⁻¹ |
| ε of Payload at λmax | 35,000 M⁻¹cm⁻¹ |
DAR Calculation: The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law and a set of simultaneous equations. The DAR is then the molar ratio of the payload to the antibody.[7]
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates. This document provides a comprehensive overview of the synthesis of an ADC using the cleavable linker this compound and detailed protocols for DAR determination using HIC, RP-HPLC, MS, and UV/Vis spectroscopy. The choice of analytical method will depend on the specific requirements of the analysis, with HIC and native MS providing the most detailed information on DAR distribution. For routine analysis, UV/Vis spectroscopy offers a rapid and convenient method for determining the average DAR.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preclinical Study of an Antibody-Drug Conjugate Utilizing a Dipeptidyl Boronate Payload
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of an antibody-drug conjugate (ADC) featuring a potent dipeptidyl boronate proteasome inhibitor payload. The protocols and data herein are based on established methodologies and published findings for similar ADC constructs and the proteasome inhibitor class of molecules. This document will guide researchers through the synthesis, characterization, and in vitro and in vivo evaluation of a novel ADC.
Introduction
Antibody-drug conjugates represent a promising class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] This is achieved by linking a monoclonal antibody that targets a tumor-associated antigen to a cytotoxic payload via a specialized linker.
This document focuses on an ADC utilizing a dipeptidyl boronate payload, a class of potent proteasome inhibitors. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Bortezomib (B1684674), a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for the treatment of multiple myeloma.[2] The targeted delivery of a similar payload via an ADC has the potential to enhance its therapeutic index.
The linker system is a crucial component of the ADC, and for this application, we will consider a cleavable linker containing a valine-citrulline (Val-Cit) dipeptide motif. This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted payload release.[3] The Boc-Val-Dil-Dap-OH molecule represents a component that can be used in the synthesis of such cleavable linkers.
Signaling Pathway of Proteasome Inhibition
Proteasome inhibitors, such as dipeptidyl boronates, exert their cytotoxic effects by disrupting the ubiquitin-proteasome system. A key downstream effect of proteasome inhibition is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes involved in cell survival, proliferation, and inflammation.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and preclinical evaluation of a dipeptidyl boronate ADC.
Protocol 1: Synthesis of a Dipeptidyl Boronate-Linker-Payload
This protocol describes the synthesis of a drug-linker construct composed of a bortezomib derivative, a Val-Cit-PABC linker, and a maleimide (B117702) group for antibody conjugation.
Materials:
-
Bortezomib derivative with a free amine
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate
-
Maleimidocaproic acid (MC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reversed-phase HPLC system
Procedure:
-
Synthesis of MC-Val-Cit-PABC-Bortezomib derivative: a. Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate in DMF. b. Add the bortezomib derivative and DIPEA. Stir at room temperature until the reaction is complete (monitor by LC-MS). c. Remove the Fmoc protecting group by treating with 20% piperidine in DMF. d. Purify the resulting amine by reversed-phase HPLC. e. React the purified product with a maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) in the presence of DIPEA in DMF. f. Purify the final drug-linker construct, MC-Val-Cit-PABC-Bortezomib derivative, by reversed-phase HPLC. g. Lyophilize the purified product and store at -20°C.
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the synthesized drug-linker to a monoclonal antibody (e.g., an anti-HER2 or anti-CD22 antibody).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MC-Val-Cit-PABC-Bortezomib derivative drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction: a. Prepare a solution of the antibody in PBS. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.
-
Conjugation: a. Dissolve the MC-Val-Cit-PABC-Bortezomib derivative drug-linker in DMSO to prepare a stock solution. b. Add a 5-fold molar excess of the drug-linker solution to the reduced antibody solution. c. Incubate at room temperature for 1 hour with gentle mixing.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reagents using a PD-10 desalting column equilibrated with PBS. b. Concentrate the purified ADC using an appropriate centrifugal filter device. c. Determine the protein concentration using a BCA assay.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[4][]
-
Procedure (HIC): a. Use a HIC column (e.g., TSKgel Butyl-NPR). b. Elute the ADC using a decreasing salt gradient. c. The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. d. Calculate the average DAR by integrating the peak areas of the different species.[]
2. Purity and Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Procedure: a. Use a SEC column (e.g., TSKgel G3000SWxl). b. Elute the ADC with an isocratic mobile phase (e.g., PBS). c. The monomeric ADC peak should be the major peak. The presence of high molecular weight species indicates aggregation.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for anti-HER2 ADC) and antigen-negative (e.g., MCF-7) cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 5: In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6][7][8]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3).
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., MCF-7-GFP).
-
Complete cell culture medium.
-
ADC.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative (e.g., 1:3 ratio) cells in a 96-well plate. As a control, seed the antigen-negative cells alone.
-
Treatment: After 24 hours, treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 6: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the evaluation of the ADC's anti-tumor efficacy in a mouse xenograft model.[9]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Antigen-positive cancer cell line (e.g., NCI-N87 for a gastric cancer model).
-
Matrigel.
-
ADC, vehicle control, and isotype control ADC.
-
Calipers.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ADC, vehicle control, or isotype control ADC intravenously.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Experimental Workflow and Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | HER2-positive (+++) | 0.5 | 10 | >1000 |
| NCI-N87 | HER2-positive (++) | 2.5 | 15 | >1000 |
| MCF-7 | HER2-negative (-) | >1000 | 25 | >1000 |
Table 2: Hypothetical In Vivo Efficacy Data in a NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Isotype Control ADC | 3 | 1450 ± 230 | 3.3 |
| ADC | 1 | 800 ± 150 | 46.7 |
| ADC | 3 | 200 ± 50 | 86.7 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of an antibody-drug conjugate utilizing a dipeptidyl boronate payload. By following these detailed methodologies, researchers can effectively synthesize, characterize, and assess the in vitro and in vivo efficacy of novel ADCs. The data generated from these studies are crucial for the advancement of promising ADC candidates towards clinical development, with the ultimate goal of providing more effective and targeted therapies for cancer patients.
References
- 1. adcreview.com [adcreview.com]
- 2. A novel BCMA PBD-ADC with ATM/ATR/WEE1 inhibitors or bortezomib induce synergistic lethality in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Boc-Val-Dil-Dap-OH in Antibody-Drug Conjugates for Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
Boc-Val-Dil-Dap-OH is a specialized chemical entity known as a cleavable linker, designed for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a powerful class of targeted therapeutics in oncology, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.[3][4][5] An ADC consists of three primary components: a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This compound serves as this critical connecting bridge.
The functionality of this compound is predicated on its cleavable nature. It is designed to be stable in the systemic circulation, preventing the premature release of the cytotoxic payload. Upon internalization of the ADC into the target cancer cell, the linker is cleaved by specific enzymes present within the cell's lysosomes, such as Cathepsin B. This intracellular cleavage releases the cytotoxic drug, leading to targeted cell death.
These application notes provide an overview of the mechanism of action for ADCs utilizing linkers like this compound and offer generalized protocols for the in vitro evaluation of such conjugates in cancer cell lines.
Mechanism of Action: ADC with a Cleavable Linker
The therapeutic strategy of an ADC synthesized with a this compound linker involves a multi-step process designed for targeted cytotoxicity.
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.
-
Internalization: Following binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle within the cell that contains various degradative enzymes.
-
Linker Cleavage: Inside the lysosome, proteases such as Cathepsin B recognize and cleave the specific peptide sequence within the linker (e.g., Val-Cit or similar motifs for which this compound is a building block).
-
Payload Release & Action: This cleavage releases the active cytotoxic payload from the antibody. The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics.
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".
Data Presentation
When evaluating an ADC containing a this compound linker, quantitative data such as the half-maximal inhibitory concentration (IC50) is crucial for determining potency and specificity. Data should be recorded systematically.
Table 1: Template for In Vitro Cytotoxicity Data of an ADC
| Cancer Cell Line | Target Antigen Expression | ADC Concentration (nM) | % Cell Viability | IC50 (nM) |
| Cell Line A | High | 0.01 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Cell Line B | Low / Negative | 0.01 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Control (Isotype) | High (on Cell Line A) | 1000 | N/A |
Experimental Protocols
The following are generalized protocols for assessing the in vitro cytotoxicity of an ADC. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC construct and unconjugated antibody control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody control in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Materials listed in Protocol 1 (excluding MTT and solubilization solution)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Prepare a co-culture of Ag+ cells and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1). Seed the mixture into a 96-well plate. As a control, seed the GFP-Ag- cells alone. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader at the appropriate wavelengths. This specifically quantifies the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
This compound is an integral component in the development of advanced ADCs. Its role as a cleavable linker enables the targeted release of cytotoxic payloads within cancer cells, a mechanism that holds significant promise for improving the therapeutic index of cancer chemotherapies. The protocols outlined above provide a fundamental framework for researchers to begin evaluating the efficacy of novel ADCs synthesized using this and similar linker technologies. Rigorous in vitro testing is a critical first step in the preclinical development pipeline for these complex and potent therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Val-Dil-Dap-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing and handling Boc-Val-Dil-Dap-OH.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle during experimentation. This guide provides a systematic approach to overcoming common solubility challenges.
Problem: this compound is not dissolving in the desired solvent.
Analysis: this compound is a protected tripeptide with a molecular weight of 571.75 g/mol . Its structure, containing hydrophobic residues (Valine, Dil) and a bulky Boc protecting group, contributes to its limited solubility in aqueous solutions and some organic solvents.
Solutions (to be tested in the order presented):
-
Initial Solvent Selection: For hydrophobic peptides like this compound, polar aprotic solvents are often the most effective.
-
Physical Dissolution Aids: Mechanical energy can help break down peptide aggregates.
-
Co-Solvent Systems: Introducing an organic co-solvent can significantly enhance solubility in aqueous buffers.
-
pH Adjustment: The carboxylic acid moiety on the Dap residue allows for pH-dependent solubility enhancement.
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that affect its solubility?
A1: this compound is a hydrophobic, protected tripeptide. The tert-Butoxycarbonyl (Boc) group and the valine and isoleucine-like (Dil) residues contribute to its low polarity, making it poorly soluble in neutral aqueous solutions. However, the free carboxylic acid on the diaminopropionic acid (Dap) residue provides a handle for pH-dependent solubility manipulation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound is soluble in DMSO at concentrations up to 100 mg/mL; however, the use of sonication is necessary to achieve this.[1]
Q3: My experiment is sensitive to DMSO. What are other potential organic solvents?
A3: For hydrophobic peptides, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective. Alcohols such as methanol (B129727) or ethanol (B145695) may also be used, although the solubility might be lower than in DMSO or DMF. It is always recommended to perform a small-scale solubility test with a tiny amount of the peptide before dissolving the entire sample.
Q4: How can I dissolve this compound in an aqueous buffer for a biological assay?
A4: Direct dissolution in aqueous buffers is challenging. The recommended method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. Then, slowly add the aqueous buffer to the peptide stock solution drop-by-drop while vortexing. This gradual dilution can prevent precipitation. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q5: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?
A5: Yes, pH adjustment can be an effective strategy. Since this compound has a free carboxylic acid group, its solubility in aqueous solutions is expected to increase at a pH above its pKa. By deprotonating the carboxylic acid to a carboxylate, the molecule becomes more polar. You can try dissolving the peptide in a slightly basic buffer (e.g., pH 7.5-8.5). It is advisable to use a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate to dissolve the peptide, which can then be further diluted with your desired buffer.
Caption: The relationship between pH and the aqueous solubility of this compound.
Q6: Are there any physical methods to aid dissolution?
A6: Yes. Sonication in a water bath can help break up aggregates and accelerate dissolution.[1] Gentle warming to temperatures below 40°C can also increase solubility, but should be used with caution to avoid potential degradation of the peptide.[2] Always ensure the vial is securely capped during these procedures.
Q7: How should I store this compound solutions?
A7: Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q8: What are the safety precautions for handling this compound?
A8: As with any chemical reagent, it is important to handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Data Presentation
The following tables summarize the known solubility data and provide a framework for testing in other common laboratory solvents.
Table 1: Known Solubility of this compound
| Solvent/System | Concentration | Method/Notes | Reference |
| DMSO | 100 mg/mL (174.90 mM) | Requires sonication for complete dissolution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is formed; suitable for in vivo studies. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is formed; suitable for in vivo studies. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.37 mM) | A clear solution is formed; suitable for in vivo studies. |
Table 2: Solubility Testing Guide for Common Organic Solvents
| Solvent | Predicted Solubility | Recommended Test Concentration |
| DMF | High | 10-50 mg/mL |
| NMP | High | 10-50 mg/mL |
| Methanol | Moderate to Low | 1-10 mg/mL |
| Ethanol | Moderate to Low | 1-10 mg/mL |
| Acetonitrile | Moderate to Low | 1-10 mg/mL |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the solubility of this compound in a new solvent while minimizing the use of the compound.
Materials:
-
This compound (lyophilized powder)
-
Solvent of choice (e.g., DMF, Methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Bath sonicator
-
Pipettors and sterile tips
Procedure:
-
Weigh approximately 1 mg of this compound into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of the test solvent (e.g., 100 µL for a target concentration of 10 mg/mL).
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
If the peptide is fully dissolved, record the concentration as soluble.
-
If the peptide is not fully dissolved, add another precise volume of solvent to dilute the concentration (e.g., add another 100 µL to test at 5 mg/mL) and repeat steps 3-5.
-
Continue this process until the peptide is fully dissolved to determine the approximate solubility.
Protocol 2: Preparation of an Aqueous Solution using a Co-Solvent
This protocol details the steps for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Allow the frozen stock solution of this compound and the aqueous buffer to come to room temperature.
-
In a new tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the peptide stock solution drop-by-drop. For example, to make 1 mL of a 500 µg/mL solution from a 50 mg/mL stock, add 990 µL of buffer to a tube, and while vortexing, slowly add 10 µL of the stock.
-
Continue to vortex for another 30 seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it may have exceeded its solubility limit at that concentration or the final DMSO percentage is too low.
-
If precipitation occurs, try preparing a more dilute solution or slightly increasing the final percentage of the organic co-solvent (if compatible with your experiment).
-
Before use, it is good practice to centrifuge the final solution to pellet any undissolved micro-aggregates.
References
Troubleshooting Low Conjugation Efficiency with Boc-Val-Dil-Dap-OH: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Boc-Val-Dil-Dap-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conjugation efficiency with this compound?
Low conjugation yield with this linker is often attributed to steric hindrance. The valine residue, a β-branched amino acid, has a bulky side chain that can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult. Additionally, issues with reagent quality, reaction conditions, or buffer composition can contribute to poor efficiency.
Q2: My standard carbodiimide (B86325) coupling protocol (e.g., EDC/NHS) is yielding poor results. What should I do?
Standard carbodiimide reagents are often inefficient for coupling sterically hindered amino acids like valine. It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP), are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.
Q3: I've switched to a more potent coupling reagent like HATU, but my conjugation is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Increase Reaction Time and/or Temperature: Extend the coupling reaction time, potentially overnight. A modest increase in temperature (e.g., to room temperature or slightly above) can also help overcome the activation energy barrier, but should be done cautiously to avoid potential side reactions or degradation.
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.
-
Optimize Molar Ratios: Increase the molar excess of the this compound and coupling reagents relative to your target molecule. A typical starting point is a 1.5 to 3-fold molar excess.
-
Ensure Reagent Quality and Proper Storage: this compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[1] Coupling reagents are often moisture-sensitive; ensure they are stored in a desiccated environment and that fresh solutions are prepared for each reaction.
Q4: How can I be sure that my this compound is soluble in the reaction mixture?
This compound is soluble in DMSO.[2] For aqueous conjugation reactions, it is common to prepare a concentrated stock solution in DMSO and add it to the reaction buffer. If precipitation is observed, sonication or gentle heating may aid dissolution.[1] Be mindful of the final DMSO concentration in your reaction, as high concentrations can negatively impact protein structure and reactivity.
Q5: What are some potential side reactions to be aware of during the conjugation of this compound?
Potential side reactions include:
-
Guanidinylation: Uronium/aminium coupling reagents like HATU can react with the unprotected N-terminal of a peptide or the primary amine on your target molecule to form a guanidine (B92328) moiety, which irreversibly terminates the chain.[3] This can be minimized by pre-activating the this compound with the coupling reagent before adding it to your target molecule.[3]
-
Diketopiperazine Formation: This is more of a concern during the synthesis of the dipeptide itself, but can occur at the dipeptide stage.[3]
-
Racemization: Overly harsh conditions (e.g., high temperatures, prolonged reaction times with certain reagents) can lead to a loss of stereochemical purity.
Q6: What analytical techniques are recommended to confirm successful conjugation and assess purity?
A combination of analytical methods is recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for monitoring the progress of the reaction, assessing the purity of the conjugate, and separating it from unreacted starting materials.[4]
-
Mass Spectrometry (MS): Provides unambiguous confirmation of successful conjugation by verifying the expected molecular weight of the product.[4]
-
UV-Vis Spectroscopy: Can be used to monitor the reaction in real-time if either the linker or the target molecule has a distinct chromophore.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Notes |
| EDC/NHS | Carbodiimide | Standard | Often inefficient for sterically hindered couplings.[5] |
| HBTU/HOBt | Uronium/Aminium | High | A common and effective choice for many peptide couplings. |
| HATU/HOAt | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for difficult couplings due to the formation of highly reactive OAt esters. |
| PyBOP | Phosphonium | High | Offers high coupling efficiency with a low risk of racemization.[4] |
| COMU | Uronium/Aminium | Very High | An Oxyma-based reagent that often shows superior performance to HOBt-based reagents. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine using HATU
This protocol provides a general guideline and may require optimization based on the specific target molecule.
Materials:
-
This compound
-
Target molecule with a primary amine
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Quenching solution (e.g., hydroxylamine (B1172632) or a buffer containing a primary amine like Tris)
-
Analytical instruments (RP-HPLC, MS)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve your primary amine-containing target molecule (1 equivalent) in anhydrous DMF.
-
-
Pre-activation:
-
Add DIPEA (3 equivalents) to the this compound/HATU solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of your target molecule.
-
Allow the reaction to proceed at room temperature with gentle stirring. Monitor the reaction progress by RP-HPLC. For sterically hindered couplings, this may take several hours to overnight.
-
-
Quenching:
-
Once the reaction is complete (as determined by HPLC), add the quenching solution to consume any unreacted activated linker.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate method, such as RP-HPLC.
-
Confirm the identity and purity of the final product by Mass Spectrometry and RP-HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Preventing Aggregation of Boc-Val-Dil-Dap-OH ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] These linkers connect a cytotoxic payload to a monoclonal antibody (mAb). The cleavable nature of this linker is designed to ensure the release of the cytotoxic agent once the ADC has reached its target cell.
Q2: What are the primary causes of aggregation for ADCs, including those with a this compound linker?
Aggregation of ADCs is a common challenge that can impact the stability, efficacy, and safety of the therapeutic.[4] The primary causes of aggregation include:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload-linker, such as one derived from this compound, to an antibody increases the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[5]
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.
-
High Protein Concentration: Higher concentrations of ADCs can increase the likelihood of molecule-to-molecule interactions, leading to aggregation.
-
Physical and Thermal Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing or filtration) can cause partial denaturation and subsequent aggregation.
-
Presence of Organic Co-solvents: The use of organic solvents to dissolve the payload-linker during conjugation can sometimes induce aggregation of the antibody.
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have a reduced ability to bind to their target antigen.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects.
-
Product Loss: Aggregation can lead to precipitation of the ADC, resulting in lower product yields.
-
Altered Pharmacokinetics: Aggregates can be cleared from the body differently than monomeric ADCs, affecting the drug's overall exposure and efficacy.
-
Off-Target Toxicity: Internalization of aggregates by non-target cells can lead to unwanted toxicity.
Q4: Which analytical techniques are recommended for detecting and quantifying the aggregation of this compound ADCs?
Several analytical methods are crucial for monitoring ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most widely used technique for quantifying soluble aggregates and fragments based on their size.
-
Dynamic Light Scattering (DLS): DLS is a sensitive method for measuring the size distribution of particles in a solution and detecting the presence of large aggregates.
-
Micro-Flow Imaging (MFI): MFI is used to detect, quantify, and characterize sub-visible particles, which can be precursors to larger aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the composition and aggregation state of ADCs.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting aggregation issues encountered during the development and formulation of this compound ADCs.
Issue: Observation of Visible or Sub-visible Particles After Formulation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Rationale | Recommended Action |
| Suboptimal pH of Formulation Buffer | The pH of the formulation may be too close to the isoelectric point (pI) of the ADC, minimizing its net charge and promoting aggregation. | Conduct a pH screening study to identify a pH where the ADC exhibits maximum stability, typically 2-3 units away from its pI. |
| Inappropriate Ionic Strength | Low salt concentrations may not sufficiently shield charges, while high salt concentrations can lead to "salting out" and aggregation. | Screen a range of salt (e.g., NaCl) concentrations to determine the optimal ionic strength for ADC stability. |
| Insufficient Stabilizing Excipients | The formulation may lack sufficient amounts of excipients that protect the ADC from aggregation. | Perform a formulation screen with varying concentrations of stabilizers such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., arginine, histidine). |
| High ADC Concentration | Increased concentration enhances the probability of intermolecular interactions. | Evaluate the effect of reducing the ADC concentration, if feasible for the intended application. |
| Temperature-Induced Stress | Exposure to elevated temperatures during processing or storage can lead to denaturation and aggregation. | Implement strict temperature controls throughout the manufacturing and storage process. Perform thermal stress studies to assess stability. |
| Freeze-Thaw Instability | The formulation may not adequately protect the ADC during freeze-thaw cycles. | Increase the concentration of cryoprotectants like sucrose or trehalose. Conduct freeze-thaw stability studies. |
| Mechanical Stress | High shear forces from operations like pumping or filtration can induce aggregation. | Optimize processing parameters by using lower flow rates or larger pore size filters to minimize mechanical stress. |
| Surface Adsorption and Denaturation | The ADC may adsorb to and denature on the surface of storage vials. | Ensure an adequate concentration of a surfactant (e.g., Polysorbate 20 or 80). Consider evaluating different vial materials. |
| Light Exposure | Exposure to light, particularly UV, can cause photodegradation and aggregation. | Protect the ADC formulation from light at all stages by using amber vials or other light-blocking containers. |
Experimental Protocols
Protocol 1: pH Screening for Optimal ADC Stability
Objective: To determine the optimal pH for minimizing the aggregation of a this compound ADC.
Methodology:
-
Prepare a series of formulation buffers with varying pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments). Common buffers include acetate, citrate, histidine, and phosphate.
-
Dialyze or buffer-exchange the purified this compound ADC into each of the prepared formulation buffers.
-
Adjust the final ADC concentration to the target level (e.g., 1 mg/mL).
-
Divide each sample into multiple aliquots for baseline analysis and stability testing.
-
Analyze the baseline (T=0) samples for aggregation using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
-
Incubate the remaining aliquots at a stressed temperature (e.g., 40°C) and a recommended storage temperature (e.g., 4°C).
-
At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples and analyze for aggregation using SEC and DLS.
-
Compare the rate of aggregate formation across the different pH conditions to identify the optimal pH for stability.
Protocol 2: Surfactant Concentration Optimization
Objective: To determine the optimal concentration of a surfactant (e.g., Polysorbate 80) to prevent aggregation of a this compound ADC.
Methodology:
-
Prepare a stock solution of the this compound ADC in the optimal buffer determined from the pH screening study.
-
Prepare a series of formulations containing varying concentrations of Polysorbate 80 (e.g., 0%, 0.01%, 0.02%, 0.05%, and 0.1% w/v).
-
Divide each formulation into aliquots for baseline analysis and stress testing.
-
Subject the samples to mechanical stress by, for example, agitating them on an orbital shaker for a defined period (e.g., 24 hours).
-
Analyze the samples before and after agitation for changes in aggregation and sub-visible particles using SEC and Micro-Flow Imaging (MFI).
-
The optimal surfactant concentration will be the lowest concentration that effectively prevents an increase in aggregation and particle formation under mechanical stress.
Visualizations
Caption: Causes and consequences of ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Boc-Val-Dil-Dap-OH ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADCs?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates.[1][2][3] It serves as a bridge to connect a cytotoxic drug to a monoclonal antibody. The "Boc" (tert-Butyloxycarbonyl) group is a protecting group, and the peptide sequence (Val-Dil-Dap) is designed to be stable in circulation but cleaved by enzymes like Cathepsin B, which are often present in the tumor microenvironment, to release the cytotoxic payload.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[4][5][6] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[7][8] An optimal DAR is crucial for balancing potency and potential toxicity.[6][9]
-
Low DAR: May result in reduced potency and therapeutic effect.[6][9]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[8][10][11]
Q3: What are the common methods for determining the DAR of an ADC?
Several analytical techniques are used to determine the DAR of an ADC. The most common methods include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method for determining the average DAR by measuring the absorbance of the ADC at two different wavelengths.[5][][13]
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[7][13][14][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for the determination of drug distribution on each chain.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC or its subunits, confirming the DAR and identifying different drug-loaded species.[5][][14]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of DAR for this compound ADCs.
Issue 1: Low Average DAR Despite Sufficient Molar Excess of Drug-Linker
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder conjugation efficiency.[16] | Systematically vary the pH, temperature, and reaction time to identify the optimal conditions for your specific antibody and drug-linker. |
| Antibody Issues: Presence of impurities or inaccurate concentration measurement.[16] | Ensure the antibody is highly pure (>95%) and accurately quantified. Consider an additional purification step for the antibody if needed. |
| Interfering Buffer Components: Certain buffer components can interfere with the conjugation reaction.[16] | Perform a buffer exchange for the antibody into a suitable conjugation buffer (e.g., PBS). |
| Inactive Drug-Linker: The this compound linker or the activated payload may have degraded.[16] | Use a fresh batch of the drug-linker or verify the activity of the current stock. Ensure proper storage conditions.[2] |
Issue 2: High Levels of Aggregation in the Final ADC Product
| Possible Causes | Troubleshooting Steps |
| High DAR and Payload Hydrophobicity: The cytotoxic payload is often hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, leading to aggregation.[17] | Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower average DAR. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation. | Screen different formulation buffers with varying pH and excipients (e.g., polysorbate 20) to find conditions that minimize aggregation. |
| Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody. | Optimize the conjugation and purification steps to use milder conditions. |
Issue 3: Inconsistent DAR Values Between Batches
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[16] | Qualify each new batch of antibody and drug-linker before use in conjugation reactions. |
| Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time.[16] | Implement strict process controls and document all reaction parameters meticulously. |
| Inconsistent Purification: Variations in the purification process can lead to the enrichment of different DAR species. | Standardize the purification protocol, including column packing, buffer preparation, and elution gradients. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This protocol provides a general method for estimating the average DAR.
Materials:
-
ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Extinction Coefficients:
-
Measure the extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Measure the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280_) and at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample in a suitable buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
The concentration of the drug ([Drug]) can be calculated using the absorbance at λ_max_: [Drug] = A_λmax_ / ε_Drug,λmax_
-
The concentration of the antibody ([Ab]) can be calculated by correcting the absorbance at 280 nm for the contribution of the drug: [Ab] = (A_280_ - (ε_Drug,280_ * [Drug])) / ε_Ab,280_
-
-
Calculate Average DAR:
-
Average DAR = [Drug] / [Ab]
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the analysis of DAR species distribution.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Methodology:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs conjugated for that peak)
-
Quantitative Data Summary
| Parameter | UV/Vis Spectroscopy | HIC-HPLC | LC-MS |
| Information Provided | Average DAR | Average DAR and DAR distribution | Average DAR, DAR distribution, and mass confirmation |
| Typical Throughput | High | Medium | Low |
| Complexity | Low | Medium | High |
| Accuracy | Moderate | High | Very High |
| Sample Requirement | Low | Medium | Low |
Visualizations
Caption: Workflow for ADC conjugation, purification, and analysis.
Caption: Decision tree for troubleshooting low average DAR results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. veranova.com [veranova.com]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
- 16. benchchem.com [benchchem.com]
- 17. Challenges in the development and manufacturing of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Cleavage of the Boc-Val-Dil-Dap-OH Linker
Welcome to the technical support center for the Boc-Val-Dil-Dap-OH linker. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to off-target cleavage of this protease-cleavable linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the this compound linker?
A1: The this compound linker is a dipeptide-based linker designed for selective cleavage within the lysosomal compartment of target cells. The valine-containing dipeptide sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active in the acidic environment of the lysosome.[][2][3] This enzymatic cleavage releases the conjugated payload inside the target cell, minimizing systemic exposure to the free drug.[][2]
Q2: What are the primary causes of off-target cleavage of dipeptide linkers like this compound?
A2: Off-target cleavage, or premature release of the payload in circulation, is a known challenge for some dipeptide linkers.[] The primary causes include:
-
Enzymatic cleavage in plasma: Certain enzymes present in plasma can recognize and cleave the linker. For ADCs being tested in murine models, mouse carboxylesterase 1C (Ces1C) is a common culprit for the hydrolysis of valine-containing linkers.[5][6][7][8] In humans, neutrophil elastase, released by neutrophils, has also been implicated in the off-target cleavage of Val-Cit linkers.[6]
-
Instability of the overall ADC construct: Factors such as the conjugation site on the antibody can influence linker stability.[9][10] More solvent-exposed linkers may be more susceptible to enzymatic degradation.[10]
Q3: What are the consequences of premature payload release?
A3: Premature release of the cytotoxic payload can lead to several adverse outcomes:
-
Reduced Therapeutic Efficacy: A lower concentration of the intact ADC reaches the target tumor cells, diminishing the therapeutic effect.[]
-
Increased Off-Target Toxicity: The free cytotoxic drug circulates systemically, potentially damaging healthy tissues and causing side effects such as neutropenia or liver injury.[][6]
-
Inconsistent Experimental Results: High variability in preclinical models can arise from unpredictable linker cleavage, making it difficult to establish a clear dose-response relationship.[12]
Q4: How does the hydrophobicity of the linker and payload affect ADC stability?
A4: Highly hydrophobic payloads or linkers can promote the aggregation of ADCs, especially at high drug-to-antibody ratios (DARs).[6][9][12] This aggregation can alter the pharmacokinetic properties of the ADC and potentially lead to instability and faster clearance from circulation.[9]
Troubleshooting Guide
Issue: Significant payload release is observed in plasma stability assays, particularly in mouse plasma.
This is a common issue when evaluating valine-containing linkers in preclinical mouse models.[5][6]
| Possible Cause | Troubleshooting Steps |
| Cleavage by mouse carboxylesterase 1C (Ces1C) [5][7][8] | 1. Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1C-mediated cleavage. 2. Inhibit Esterase Activity: Include a broad-spectrum esterase inhibitor in the mouse plasma stability assay as a control to see if cleavage is reduced. 3. Use Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm that the premature release is mitigated in the absence of the enzyme.[6][8] |
| Inherent Instability of the ADC Construct | 1. Evaluate Conjugation Sites: If using a cysteine-based conjugation method, the specific site of linker attachment can impact stability. Consider if more solvent-exposed sites are leading to higher payload loss.[9][10] 2. Assess in Buffer: Run control experiments with the ADC in a physiological buffer (e.g., PBS) at 37°C to distinguish between plasma-mediated and inherent chemical instability.[9] |
Issue: Off-target toxicity is observed in in vivo studies, even with seemingly acceptable plasma stability.
| Possible Cause | Troubleshooting Steps |
| Cleavage by other plasma or tissue-resident proteases | 1. Investigate Neutrophil Elastase Sensitivity: If neutropenia is a specific toxicity concern, consider the possibility of cleavage by human neutrophil elastase.[6] This can be investigated using specific enzyme assays. 2. Consider Alternative Linker Chemistries: If off-target cleavage persists, it may be necessary to evaluate alternative linkers that are less susceptible to the specific off-target proteases.[6] |
| ADC Aggregation [6][12] | 1. Analyze by Size Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to detect the presence of high molecular weight species, which would indicate aggregation.[12] 2. Optimize Formulation: Screen different formulation buffers, pH levels, and excipients (e.g., polysorbates, sugars) to improve the solubility and stability of the ADC.[12] 3. Lower the Drug-to-Antibody Ratio (DAR): A high DAR with a hydrophobic payload can drive aggregation. If possible, producing ADCs with a lower average DAR may improve stability.[12] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in a plasma matrix over time.
Materials:
-
ADC stock solution
-
Human and/or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[9]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.[9]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[9]
-
Quantification of Free Payload (LC-MS):
-
Thaw the plasma samples.
-
Precipitate the proteins by adding 3 volumes of cold acetonitrile (containing an internal standard for quantification).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[13]
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point based on the amount of released payload.
-
Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[14]
-
Protocol 2: Analysis of ADC Aggregation by SEC-HPLC
Objective: To quantify the percentage of monomeric, aggregated, and fragmented species in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Methodology:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Run the analysis using an isocratic flow of the mobile phase. Monitor the eluate at 280 nm.
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The main peak represents the monomeric ADC. Peaks eluting earlier correspond to high molecular weight species (aggregates), and peaks eluting later correspond to fragments.
-
Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.
-
Visualizations
Caption: Intended vs. Off-Target ADC Cleavage Pathways.
References
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of ADCs with Boc-Val-Dil-Dap-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADCs?
This compound is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs).[][2][3] Its primary role is to connect a cytotoxic payload to a monoclonal antibody (mAb), ensuring the ADC remains stable in systemic circulation and selectively releases the payload within the target cancer cells.[][5][6] The peptide sequence is designed to be cleaved by specific enzymes, like cathepsins, which are often overexpressed in the tumor microenvironment.[][7][]
Q2: What is the cleavage mechanism for an ADC containing a this compound linker?
The cleavage of the this compound linker is primarily enzymatic. Once the ADC is internalized by the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the peptide backbone.[][7][] The diaminopropionic acid (Dap) residue, with its beta-amino group, can become protonated in the acidic lysosomal environment, potentially influencing the linker's conformation and susceptibility to enzymatic cleavage.
Q3: How does the stability of a this compound linker compare to other common ADC linkers?
While direct comparative data for this compound is limited in the provided search results, we can infer its stability based on its components. The Valine residue is part of the well-established Val-Cit linker, known for its high stability in human plasma.[9][] However, Val-containing linkers can show instability in rodent plasma due to the activity of carboxylesterase 1C (Ces1C). The inclusion of Dihydroisoleucine (Dil) and Diaminopropionic acid (Dap) may modulate this stability profile.
Q4: What are the potential advantages of using a this compound linker?
-
Enzymatic Cleavage: Offers controlled payload release within the target cell, minimizing off-target toxicity.[][]
-
Tunable Properties: The unique amino acid composition (Val, Dil, Dap) allows for potential optimization of hydrophilicity, steric hindrance, and cleavage kinetics.
-
pH Sensitivity: The Dap residue may confer pH-dependent properties to the linker, enhancing selective release in the acidic lysosomal environment.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of ADCs featuring the this compound linker.
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
High levels of free payload detected in in vitro plasma stability assays.
-
Increased off-target toxicity in vivo.
-
Reduced ADC efficacy at a given dose.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Enzymatic degradation in plasma | 1. Assess Species-Specific Stability: If using rodent models, be aware of potential cleavage by carboxylesterase 1C (Ces1C) which is known to act on Val-containing linkers. 2. In Vitro Plasma Stability Assay: Perform a detailed time-course stability study in human, mouse, and rat plasma. Quantify both intact ADC and free payload using LC-MS/MS. 3. Linker Modification: If instability is confirmed, consider linker modifications to enhance stability. |
| Cleavage by other plasma proteases | 1. Broad-Spectrum Protease Inhibitor Cocktail: Include a protease inhibitor cocktail in a control arm of your in vitro plasma stability assay to determine if degradation is protease-mediated. 2. Identify Cleavage Site: Use mass spectrometry to identify the specific cleavage site within the linker. This information can guide future linker design. |
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species in size-exclusion chromatography (SEC).
-
Precipitation of the ADC during storage or formulation.
-
Inconsistent results in cell-based assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrophobicity of the linker-payload | 1. Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and excipients to improve solubility and prevent aggregation. 2. Hydrophilic Linker Modification: Consider incorporating hydrophilic elements, such as PEG moieties, into the linker design to reduce overall hydrophobicity.[11] 3. Controlled Conjugation: Optimize the drug-to-antibody ratio (DAR) to the lowest effective level, as higher DARs can increase the propensity for aggregation.[12] |
| Conjugation process | 1. Immobilization during Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support to prevent intermolecular aggregation. 2. Optimize Reaction Conditions: Carefully control conjugation parameters such as temperature, pH, and reaction time to minimize the formation of aggregates. |
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Dipeptide Linkers (Illustrative Data)
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 7 | >95% | [13] |
| Val-Cit | Mouse | 7 | <5% | [13] |
| Glu-Val-Cit | Mouse | 14 | ~90% | [13] |
| Val-Ala | Mouse | 7 | Stable | [5] |
Note: This table presents illustrative data for Val-Cit and related linkers to provide context for potential stability profiles. Experimental results for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of an ADC using LC-MS/MS
Objective: To determine the stability of the ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Materials:
-
ADC with this compound linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
ADC Incubation:
-
Spike the ADC into pre-warmed plasma from each species to a final concentration of 100 µg/mL.
-
As a control, spike the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at 0, 1, 6, 24, 48, 96, and 168 hours.
-
-
Sample Preparation:
-
For intact ADC analysis, use immuno-capture to isolate the ADC from the plasma.
-
For free payload analysis, perform protein precipitation with acetonitrile (B52724) to separate the payload from plasma proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the intact ADC (or average DAR) and the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the this compound linker to cleavage by Cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation:
-
Activate the pro-Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (final concentration ~1-10 µM) with the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B (final concentration ~20-50 nM).
-
Incubate at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to each aliquot.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Visualizations
Caption: Troubleshooting workflow for common ADC stability issues.
Caption: Mechanism of action for a cathepsin-cleavable ADC.
References
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Boc-Val-Dil-Dap-OH ADC Hydrophobicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-OH linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of these ADCs, which can often lead to aggregation and compromised therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation with our this compound ADC. What are the primary causes?
A1: Aggregation of ADCs, particularly those with peptide linkers like this compound, is a common challenge primarily driven by the hydrophobicity of the linker-payload combination. Dipeptide linkers, especially those containing valine, are known to be hydrophobic in nature.[1] This inherent hydrophobicity, when conjugated to a monoclonal antibody (mAb), increases the overall surface hydrophobicity of the ADC, creating hydrophobic patches that can lead to intermolecular interactions and subsequent aggregation.[2][] The drug-to-antibody ratio (DAR) also plays a critical role; higher DAR values introduce more hydrophobic molecules, further increasing the propensity for aggregation.
Q2: How can we reduce the hydrophobicity of our this compound ADC?
A2: Several strategies can be employed to mitigate the hydrophobicity of your ADC:
-
Incorporate Hydrophilic Linkers: The most direct approach is to introduce hydrophilic moieties into the linker structure. Polyethylene glycol (PEG) is a widely used polymer for this purpose. PEGylating the dipeptide linker can effectively shield the hydrophobic regions and improve the solubility and stability of the ADC.[4][5]
-
Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, some of which may be more prone to aggregation. Site-specific conjugation techniques can produce a more homogeneous product with a defined DAR, potentially reducing aggregation and improving the pharmacokinetic profile.
-
Optimize the Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it also significantly increases hydrophobicity. Optimizing the DAR to the lowest effective level can help minimize aggregation without compromising efficacy.
-
Formulation Development: Tailoring the formulation buffer can also help to stabilize the ADC and prevent aggregation. This can involve optimizing the pH, ionic strength, and including stabilizing excipients.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have several detrimental effects on the therapeutic potential of your drug candidate:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and can be cleared more rapidly from circulation, leading to reduced therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response, potentially leading to the development of anti-drug antibodies (ADAs) and neutralizing the therapeutic effect.
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.
-
Altered Pharmacokinetics: Aggregated ADCs often have different pharmacokinetic profiles compared to their monomeric counterparts, typically showing faster clearance.
Troubleshooting Guide
Issue 1: ADC Precipitation During or After Conjugation
Immediate Steps:
-
Assess Conjugation Conditions:
-
pH: Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.
-
Co-solvents: If using organic co-solvents to dissolve the linker-payload, ensure the final concentration is as low as possible (typically <10%).
-
-
Solubilize the Linker-Payload:
-
The this compound linker itself has moderate solubility. Ensure it is fully dissolved before initiating the conjugation reaction. The following solvent systems can be considered for creating a stock solution:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
10% DMSO + 90% (20% SBE-β-CD in Saline)
-
10% DMSO + 90% Corn Oil
-
-
Long-Term Solutions:
-
Linker Modification: Consider synthesizing a PEGylated version of the this compound linker to improve its aqueous solubility.
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can prevent intermolecular interactions and aggregation.
Issue 2: Increased Hydrophobicity and Poor Peak Shape in HIC Analysis
Troubleshooting Steps:
-
Confirm Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to qualitatively and quantitatively assess the hydrophobicity of your ADC. A significant retention time shift compared to the unconjugated antibody indicates increased hydrophobicity.
-
Optimize HIC Method:
-
Salt Concentration: Adjust the starting and ending salt concentrations in your gradient to improve peak resolution.
-
Organic Modifier: While HIC is typically performed in aqueous buffers, the addition of a small percentage of an organic modifier like isopropanol (B130326) may be necessary to elute highly hydrophobic species, although this can sometimes alter the aggregation state.
-
-
Implement Hydrophilicity-Enhancing Strategies:
-
PEGylation: This is the most effective method to reduce hydrophobicity. Incorporating PEG chains into the linker will result in earlier elution times in HIC.
-
Alternative Linkers: Explore dipeptide linkers with more hydrophilic amino acids. For example, replacing Valine with a more polar amino acid could reduce the overall hydrophobicity.
-
Experimental Protocols
Protocol 1: PEGylation of this compound Linker
This protocol provides a general workflow for the PEGylation of a dipeptide linker. Specific reaction conditions may need to be optimized.
Materials:
-
This compound
-
Amine-reactive PEG (e.g., mPEG-NHS ester) of desired molecular weight
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vessel under inert atmosphere (Nitrogen or Argon)
-
HPLC for purification
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIEA to the solution to deprotonate the carboxylic acid.
-
PEGylation Reagent Addition: Add 1.1 molar equivalents of the mPEG-NHS ester dissolved in a small amount of anhydrous DMF or DMSO.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining active esters by adding a small amount of water.
-
Purification: Purify the PEGylated linker by preparative HPLC.
Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
This protocol is adapted from established methods for ADC aggregate analysis.
System:
-
Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent
-
Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm column or equivalent
Mobile Phase:
-
150 mM Sodium Phosphate, pH 6.8
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Run: Run the chromatography at a flow rate of 1.0 mL/min for approximately 15 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomeric peak. Calculate the percentage of aggregates.
Protocol 3: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
System:
-
HPLC system with a quaternary pump and UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Chromatographic Run: Elute the bound species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Data Analysis: Monitor the chromatogram at 280 nm. The retention time is indicative of the relative hydrophobicity. Later eluting peaks correspond to more hydrophobic species.
Data Presentation
Table 1: Impact of PEGylation on ADC Hydrophobicity (Illustrative Data)
| ADC Construct | Linker Modification | HIC Retention Time (min) | % Aggregation (SEC) |
| ADC-1 | This compound | 15.2 | 18.5% |
| ADC-2 | This compound with PEG4 | 12.8 | 9.2% |
| ADC-3 | This compound with PEG12 | 10.5 | 3.1% |
| ADC-4 | This compound with PEG24 | 8.7 | <1% |
Note: Data are for illustrative purposes to demonstrate the expected trend.
Visualizations
Caption: Troubleshooting workflow for addressing ADC hydrophobicity and aggregation.
Caption: Experimental workflow for reducing and characterizing ADC hydrophobicity.
References
Technical Support Center: Purifying Boc-Val-Dil-Dap-OH Conjugates
Welcome to the technical support center for the purification of Boc-Val-Dil-Dap-OH and related peptide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound conjugates, a component often used as a cleavable ADC linker.
Question: I'm observing a low yield of my purified conjugate. What are the potential causes and solutions?
Answer: Low yield is a common problem that can stem from several factors throughout the synthesis and purification process. Here are the primary causes and troubleshooting steps:
-
Aggregation: The this compound conjugate contains hydrophobic residues (Valine and Dolaisoleuine), which can lead to aggregation.[1] Aggregated material may precipitate out of solution or be lost during filtration, significantly reducing your yield.
-
Solution:
-
Solvent Optimization: Attempt to dissolve the crude product in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase for RP-HPLC.[2]
-
Chaotropic Agents: In some cases, the use of mild chaotropic agents in the sample preparation can help to disrupt aggregates.
-
Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can sometimes improve solubility and reduce aggregation.[3]
-
-
-
Poor Solubility: The hydrophobic nature of the conjugate can lead to poor solubility in the aqueous mobile phases used in reversed-phase HPLC (RP-HPLC).[1]
-
Solution:
-
Optimize Mobile Phase: Increase the initial concentration of the organic modifier (e.g., acetonitrile) in your gradient.
-
Alternative Solvents: Consider using isopropanol (B130326) in place of or in addition to acetonitrile (B52724), as it can be more effective at solubilizing hydrophobic peptides.
-
-
-
Irreversible Binding to Column: Highly hydrophobic conjugates can sometimes bind irreversibly to the stationary phase of the HPLC column, especially with C18 columns.
-
Solution:
-
Change Stationary Phase: Switch to a column with a less hydrophobic stationary phase, such as C8 or C4.
-
Stronger Organic Modifier: Use a stronger organic modifier in your mobile phase.
-
-
Question: My HPLC chromatogram shows broad peaks and poor resolution. How can I improve the separation?
Answer: Broad peaks and poor resolution indicate that the chromatographic conditions are not optimal for your conjugate. Here's how to address this:
-
Sub-optimal Gradient: A steep gradient may not provide sufficient separation of closely eluting impurities.
-
Solution:
-
Shallow Gradient: Employ a shallower gradient to increase the separation time between peaks.
-
Isocratic Hold: Introduce isocratic holds at certain points in the gradient to improve the resolution of specific impurities.
-
-
-
Secondary Interactions with Stationary Phase: The diaminopropionic acid (Dap) residue can have a free amino group that may interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Use End-capped Columns: Ensure you are using a high-quality, end-capped RP-HPLC column.
-
Mobile Phase Additives: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard and helps to minimize these secondary interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak broadening and poor separation.
-
Solution:
-
Reduce Sample Load: Decrease the amount of crude material injected onto the column. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.
-
-
Question: I'm having trouble separating my desired product from a closely eluting impurity. What strategies can I try?
Answer: Co-elution of impurities is a frequent challenge, especially with complex peptide conjugates.
-
Similar Hydrophobicity: The impurity may have a very similar hydrophobicity to your target compound, making separation by RP-HPLC difficult.
-
Solution:
-
Optimize Selectivity:
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727) or isopropanol can alter the selectivity of the separation.
-
Vary Temperature: Changing the column temperature can affect the retention times of your product and impurities differently.
-
Alternative Chromatography: If RP-HPLC is not effective, consider other techniques like ion-exchange chromatography, which separates based on charge.
-
-
-
-
Presence of Diastereomers: The synthesis process can sometimes lead to the formation of diastereomers, which can be very difficult to separate.
-
Solution:
-
High-Resolution Chromatography: Use a high-resolution analytical column and a very shallow gradient to attempt separation.
-
Chiral Chromatography: In some cases, chiral chromatography may be necessary to separate diastereomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a this compound conjugate?
A1: The standard and most effective method for purifying peptide conjugates like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A good starting point would be a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA.
Q2: What are the common impurities I should expect in my crude product?
A2: After solid-phase peptide synthesis (SPPS), you can expect several types of impurities, including:
-
Truncated sequences: Peptides that are missing one or more amino acids.
-
Deletion sequences: Peptides with an amino acid missing from within the sequence.
-
Incompletely deprotected peptides: Peptides that still have protecting groups on the side chains.
-
Oxidized or modified peptides: Certain amino acids can be susceptible to oxidation or other modifications during synthesis and cleavage.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for confirming the purity and identity of your conjugate:
-
Analytical RP-HPLC: To determine the purity of the sample by measuring the peak area of the main product relative to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
Q4: My conjugate seems to be aggregating in the storage buffer. How can I prevent this?
A4: Aggregation of hydrophobic peptides in aqueous buffers is a common issue.
-
Add Organic Co-solvents: Storing the peptide in a buffer containing a small amount of an organic solvent like acetonitrile or DMSO can improve solubility.
-
Use Stabilizing Excipients: Additives such as glycerol (B35011) or arginine can help to prevent aggregation.
-
Lyophilization: For long-term storage, it is best to lyophilize the purified peptide and store it as a dry powder at -20°C or -80°C.
Data Presentation
The following tables provide an overview of typical data encountered during peptide conjugate purification.
Table 1: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification
| Column Type | Stationary Phase | Advantages | Disadvantages |
| C18 | Octadecylsilane | High retention and resolving power for a wide range of peptides. | May cause irreversible binding of very hydrophobic peptides. |
| C8 | Octylsilane | Less retentive than C18, good for more hydrophobic peptides. | May provide less resolution for less hydrophobic peptides. |
| C4 | Butylsilane | Low hydrophobicity, ideal for very hydrophobic and large peptides. | Lower resolving power for small, hydrophilic peptides. |
| Phenyl | Phenyl groups | Offers different selectivity based on pi-pi interactions, useful for peptides containing aromatic residues. | May not be as universally applicable as C18 or C8 columns. |
Table 2: Expected Purity and Yield from a Standard RP-HPLC Purification
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Purity | 50-80% | Success of synthesis, coupling efficiency, cleavage conditions. |
| Final Purity (after 1st pass) | >95% | Optimization of HPLC gradient, column selection, sample load. |
| Overall Yield | 10-40% | Crude purity, number of purification steps, handling losses, aggregation. |
Note: These values are illustrative and can vary significantly depending on the specific peptide sequence and the efficiency of the synthesis and purification processes.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient might be 40-60% B over 40 minutes.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A until the solution is clear. Filter the sample through a 0.45 µm filter before injection.
-
Injection: Load the sample onto the column. The amount will depend on the column size and the crude purity of the peptide.
-
Fraction Collection: Collect fractions across the peak corresponding to the desired product.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting workflow for common purification challenges.
References
Technical Support Center: Fine-tuning the Cleavage Kinetics of the Boc-Val-Dil-Dap-OH Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Boc-Val-Dil-Dap-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cleavage for the this compound linker?
A1: The this compound linker is a dipeptide-based linker designed to be cleaved by specific lysosomal proteases. The cleavage is expected to occur between the valine (Val) and dilapidated (Dil) residues, a process primarily mediated by enzymes such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][] This enzymatic cleavage is a critical step for the release of the cytotoxic payload in antibody-drug conjugate (ADC) applications. The presence of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is common in these types of linkers, which, after the initial enzymatic cleavage, spontaneously releases the unmodified drug.[1]
Q2: What are the key factors influencing the cleavage kinetics of this linker?
A2: Several factors can influence the cleavage rate of dipeptide linkers like this compound:
-
Enzyme Concentration: The concentration of active lysosomal proteases, such as Cathepsin B, within the target cell is a primary determinant.[2][]
-
Steric Hindrance: The nature of the conjugated payload and the antibody itself can cause steric hindrance, potentially slowing down the enzymatic cleavage.[1][2]
-
Hydrophobicity: The hydrophobicity of the linker-payload combination can affect the solubility and aggregation of the ADC, which may indirectly impact the accessibility of the linker to cleavage enzymes.[1][4]
-
Plasma Stability: The stability of the linker in plasma is crucial. Premature cleavage in circulation can lead to off-target toxicity.[1][5]
Q3: How does the this compound linker compare to more common dipeptide linkers like Val-Cit?
A3: While specific comparative data for this compound is not extensively published, we can infer its properties based on its dipeptide nature. Linkers like Val-Cit are well-documented for their susceptibility to Cathepsin B cleavage.[1][2][] The choice of amino acids in the dipeptide sequence is critical for cleavage efficiency. For instance, a hydrophilic residue at the P1 position and a hydrophobic residue at the P2 position generally favor cleavage by Cathepsin B.[1][2] The "Dil" (Dilapidated) residue in the this compound linker is less common, and its specific impact on cleavage kinetics compared to Citrulline (Cit) would require direct experimental comparison.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Slow or Incomplete Linker Cleavage | 1. Low concentration or activity of the cleavage enzyme (e.g., Cathepsin B). 2. Steric hindrance from the antibody or payload. 3. Suboptimal assay conditions (pH, temperature). 4. ADC aggregation. | 1. Ensure the use of a cell line with known high expression of the target enzyme. Use purified enzyme as a positive control. 2. If possible, synthesize conjugates with different linker lengths or attachment sites to minimize steric hindrance. 3. Optimize the pH of the cleavage buffer to be acidic (pH 4.5-5.5) to mimic the lysosomal environment. Ensure the incubation temperature is optimal for the enzyme (typically 37°C). 4. Analyze the ADC for aggregation using size-exclusion chromatography (SEC). Consider using additives or reformulating to reduce aggregation.[1] |
| Premature Linker Cleavage in Plasma | 1. Susceptibility of the dipeptide sequence to plasma proteases. 2. Instability of other components in the linker construct. | 1. Perform plasma stability assays using human, mouse, and rat plasma to assess species-specific differences.[1] 2. Consider modifying the dipeptide sequence or the conjugation site on the antibody to improve plasma stability.[1] |
| ADC Aggregation and Precipitation | 1. High hydrophobicity of the linker-payload combination. 2. High drug-to-antibody ratio (DAR). | 1. Reduce the DAR during conjugation. 2. Introduce hydrophilic moieties into the linker or payload to improve solubility.[1] 3. Optimize the formulation buffer with excipients that reduce aggregation. |
| Inconsistent Cleavage Kinetics Between Batches | 1. Variation in DAR. 2. Inconsistent purity of the ADC. 3. Differences in enzyme activity between preparations. | 1. Precisely control and measure the DAR for each batch. 2. Purify the ADC thoroughly to remove unconjugated antibody, payload, and other impurities. 3. Standardize the enzyme source and activity for all assays. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Linker Cleavage Assay Using Purified Cathepsin B
This protocol outlines a method to assess the cleavage kinetics of the this compound linker in a controlled in vitro environment.
-
Reagent Preparation:
-
Prepare a stock solution of the ADC with the this compound linker in an appropriate buffer (e.g., PBS).
-
Reconstitute purified human Cathepsin B to a stock concentration in activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
-
Assay Procedure:
-
In a microplate, add the ADC to the reaction buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of 10-100 nM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile (B52724) or trifluoroacetic acid).
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the initial rate of cleavage from the linear portion of the time course data.
-
Protocol 2: Plasma Stability Assay
This protocol is designed to evaluate the stability of the this compound linker in a biological matrix.
-
Reagent Preparation:
-
Prepare a stock solution of the ADC.
-
Thaw frozen human, mouse, or rat plasma at 37°C.
-
-
Assay Procedure:
-
Spike the ADC into the plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Immediately process the aliquot to precipitate plasma proteins (e.g., by adding 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.
-
Calculate the half-life of the ADC in plasma.
-
Signaling Pathway: ADC Internalization and Cleavage
The following diagram illustrates the generally accepted pathway for ADC internalization and subsequent linker cleavage within a target cancer cell.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of the ADC Linker Boc-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of the antibody-drug conjugate (ADC) linker, Boc-Val-Dil-Dap-OH. The information presented herein is designed to assist researchers in establishing robust analytical protocols for quality control and characterization of this critical reagent.
Introduction
This compound is a cleavable dipeptide linker utilized in the synthesis of ADCs. The purity of this linker is a critical quality attribute (CQA) that can directly impact the efficacy and safety of the final ADC product.[1] High-performance liquid chromatography (HPLC) is a primary analytical technique for assessing the purity of such peptide-based molecules.[] This guide outlines a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and discusses alternative approaches for method optimization.
Comparative Data of HPLC Methods
The following table summarizes a typical RP-HPLC method for the purity analysis of this compound and presents alternative conditions that can be explored for method development and optimization.
| Parameter | Standard Method | Alternative Method 1 | Alternative Method 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 10-80% B over 15 min | 20-70% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 214 nm & 280 nm | UV-Vis PDA (200-400 nm) | UV at 220 nm & MS |
| Column Temp. | 30 °C | 35 °C | 25 °C |
| Injection Vol. | 10 µL | 5 µL | 20 µL |
| Expected Purity | >95% | >95% | >95% |
Experimental Protocols
A detailed experimental protocol for the standard RP-HPLC method is provided below. This protocol serves as a robust starting point for the purity validation of this compound.
Standard Reversed-Phase HPLC Method
Objective: To determine the purity of this compound by separating the main component from potential impurities.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water. Degas the solution.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the prepared sample.
-
Run the following gradient:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-26 min: 95% to 5% Mobile Phase B
-
26-30 min: Hold at 5% Mobile Phase B
-
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic impurities are expected).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for HPLC method development and the experimental process for purity validation.
Caption: Logical workflow for HPLC method development.
Caption: Experimental workflow for HPLC purity validation.
References
A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the ADC's stability in circulation, its mechanism of payload release, and its overall therapeutic index. This guide provides an objective, data-driven comparison of the main classes of cleavable linkers used in ADCs, offering insights into their performance and the experimental methods used for their evaluation.
Cleavable linkers are designed to be stable in the bloodstream and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[2] The primary categories of cleavable linkers include those susceptible to chemical triggers, such as pH, and those cleaved by specific enzymes.
Mechanisms of Action: A Comparative Overview
The main classes of cleavable linkers each rely on a distinct physiological trigger for payload release.
-
Hydrazone Linkers (pH-Sensitive): These linkers are engineered to be stable at the neutral pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[3][4] This pH-dependent cleavage was a feature of early ADCs.[4] However, concerns about their stability in circulation have been noted, with some studies indicating a potential for gradual hydrolysis even at physiological pH, which could lead to premature drug release.
-
Disulfide Linkers (Redox-Sensitive): This class of linkers leverages the significant difference in the reducing potential between the extracellular space and the intracellular environment. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is substantially higher (up to 1000-fold) inside a cell compared to in the plasma. This differential allows the disulfide bond within the linker to remain stable in circulation but to be rapidly cleaved upon entry into the tumor cell, releasing the payload.
-
Peptide Linkers (Enzyme-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. A widely used example is the valine-citrulline (vc) dipeptide. These linkers generally exhibit good stability in plasma and are efficiently cleaved within the target cell.
-
β-Glucuronide Linkers (Enzyme-Sensitive): This newer class of linkers is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of some tumor types and also present in the tumor microenvironment. These linkers are typically hydrophilic, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.
The general mechanism for payload release by cleavable linkers is a critical factor in their efficacy and is a key consideration in ADC design.
Head-to-Head Performance Data
The choice of linker significantly impacts the stability, efficacy, and bystander effect of an ADC. The following tables summarize quantitative data from comparative studies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | Key Feature | In Vivo/In Vitro Stability | Reference |
| Hydrazone | AcButDMH | Acid-cleavable hydrazone | Less stable in mouse and human plasma | |
| Disulfide | "Linkerless" disulfide | Direct disulfide bond to engineered cysteine | Significantly improved stability compared to AcButDMH | |
| Peptide | Val-Cit | Cathepsin B cleavable | Stable in human plasma, but susceptible to cleavage in mouse plasma | |
| Peptide | Asn-Asn | Legumain cleavable | Similar plasma stability to Val-Cit linkers | |
| Peptide | Glu-Val-Cit | Cathepsin B cleavable with hydrophilic modification | Enhanced stability in mouse plasma compared to Val-Cit | |
| Sulfatase-cleavable | Aryl sulfate | Sulfatase enzyme cleavable | High plasma stability (>7 days) in mouse plasma |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC | Linker Type | Cell Line | IC50 | Reference |
| anti-Trop2-Asn-Asn-MMAE | Peptide (Legumain-cleavable) | High-Trop2 expressing cells | Comparable potency to Val-Cit linker | |
| anti-Trop2-Val-Cit-MMAE | Peptide (Cathepsin-cleavable) | High-Trop2 expressing cells | Comparable potency to Asn-Asn linker | |
| anti-HER2 ADC | Sulfatase-cleavable | HER2+ cells | 61 and 111 pmol/L | |
| anti-HER2 ADC | Peptide (Val-Ala) | HER2+ cells | 92 pmol/L |
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| ADC | Linker Type | Xenograft Model | Key Finding | Reference |
| anti-Trop2-Asn-Asn-MMAE | Peptide (Legumain-cleavable) | Tumor xenograft model | Comparable or better efficacy than Val-Cit linker | |
| anti-Trop2-Val-Cit-MMAE | Peptide (Cathepsin-cleavable) | Tumor xenograft model | Efficacious, but potentially less so than Asn-Asn linker | |
| cBu-Cit linker ADC | Peptide (Cathepsin-cleavable) | Tumor xenograft model | Greater tumor suppression than Val-Cit linker ADC at 3 mg/kg | |
| Trastuzumab-Exolinker-Exatecan | Peptide (Exo-cleavable) | NCI-N87 gastric cancer model | Tumor inhibition similar to T-DXd |
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to mediate the "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. The bystander effect is predominantly associated with cleavable linkers that release the payload in its free, unmodified form.
Experimental Protocols for Linker Evaluation
A robust and standardized set of assays is crucial for the preclinical evaluation and comparison of different ADC linkers.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against cancer cells.
-
Objective: To measure the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based method.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
-
Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Objective: To determine the rate of premature payload release from the ADC in plasma.
-
Methodology:
-
Incubation: Incubate the ADC at a defined concentration in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course.
-
Sample Collection: At various time points, collect aliquots of the plasma.
-
Analysis:
-
Released Payload: Precipitate plasma proteins and quantify the free payload in the supernatant using liquid chromatography-mass spectrometry (LC-MS).
-
Drug-to-Antibody Ratio (DAR): Capture the ADC from the plasma and analyze it by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage.
-
-
In Vivo Xenograft Efficacy Study
This assay evaluates the anti-tumor activity of the ADC in a living organism.
-
Objective: To assess the ability of the ADC to inhibit tumor growth in a mouse model.
-
Methodology:
-
Tumor Implantation: Implant human cancer cells (either a single cell line or a co-culture of antigen-positive and -negative cells for bystander effect studies) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
ADC Administration: Administer the ADC, vehicle control, and isotype control ADCs to different groups of mice, typically via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
The general workflow for evaluating ADC efficacy in vivo is a multi-step process.
Conclusion
The selection of a cleavable linker is a critical step in the design of a successful ADC. Each class of linker offers a unique set of characteristics in terms of its cleavage mechanism, stability, and ability to induce a bystander effect. Hydrazone linkers offer pH-dependent cleavage but may have stability limitations. Disulfide linkers provide a robust mechanism for intracellular release in the reducing environment of the cell. Peptide and β-glucuronide linkers offer the potential for highly specific enzymatic cleavage within the tumor cell or its microenvironment.
A thorough understanding of these linker technologies, supported by robust in vitro and in vivo experimental data, is paramount for the development of next-generation ADCs with improved therapeutic windows and enhanced clinical outcomes. The continued innovation in linker design holds the promise of creating more effective and safer targeted cancer therapies.
References
Confirming the Cleavage Site of Boc-Val-Dil-Dap-OH: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the cleavage site of linker payloads in antibody-drug conjugates (ADCs) is paramount for understanding their mechanism of action and ensuring therapeutic efficacy. This guide provides a comprehensive comparison of mass spectrometry with alternative methods for confirming the cleavage site of the cleavable ADC linker, Boc-Val-Dil-Dap-OH.
The tripeptide linker, this compound, is designed to be stable in circulation and release its cytotoxic payload upon internalization into target cells. Confirmation of the precise cleavage site is a critical step in the development and quality control of ADCs employing this linker. While mass spectrometry stands out as a primary analytical tool, other techniques such as Edman degradation and 2D-NMR spectroscopy offer orthogonal approaches for structural elucidation.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The selection of an analytical technique for cleavage site determination depends on various factors, including the required level of detail, sample amount, and throughput. The following table summarizes the key performance characteristics of mass spectrometry, Edman degradation, and 2D-NMR for the analysis of this compound.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | 2D-NMR Spectroscopy |
| Primary Information | Fragment ion masses for sequence and modification site confirmation | Sequential N-terminal amino acid identification | Through-bond and through-space atomic correlations for complete 3D structure |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole) | Low (micromole to millimole) |
| Throughput | High | Low | Low |
| N-terminal Modification | Tolerated | Blocked by Boc group, requires deprotection[1][2][3][4][5] | No direct impact |
| Internal Modifications | Can identify and locate (e.g., Dil, Dap) | Can be challenging to identify | Excellent for characterizing |
| Sample Requirement | Low | Low | High |
| Data Complexity | Moderate to High | Low | Very High |
| Instrumentation Cost | High | Moderate | Very High |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
Mass Spectrometry for Cleavage Site Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing and identifying post-translational or chemical modifications. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the amino acid sequence and the location of modifications can be determined.
Sample Preparation:
-
The this compound linker is cleaved from the antibody or payload, or analyzed as a synthetic standard.
-
The sample is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified sample is dissolved in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/50% water with 0.1% formic acid).
Instrumentation and Analysis:
-
The sample is introduced into the mass spectrometer via electrospray ionization (ESI).
-
A full scan (MS1) is performed to identify the precursor ion corresponding to the protonated this compound molecule.
-
The precursor ion is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragment ions (MS2) are mass-analyzed.
-
The fragmentation spectrum is interpreted to confirm the amino acid sequence and the integrity of the modifications.
Expected Fragmentation Pattern of this compound:
Based on known fragmentation patterns of N-Boc protected peptides and the constituent amino acids, the following cleavages are anticipated:
-
Loss of the Boc group: A prominent neutral loss of 100 Da (isobutylene + CO2) or 56 Da (isobutylene) from the precursor ion is expected.
-
Peptide backbone fragmentation: A series of b- and y-ions will be generated from the cleavage of the amide bonds between Val, Dil, and Dap.
-
Fragmentation of the Dil (dilactone) residue: The dilactone ring may undergo characteristic losses, such as the neutral loss of water (18 Da) and carbon monoxide (28 Da).
-
Fragmentation of the Dap (diaminopropionic acid) residue: The side chain of diaminopropionic acid may exhibit specific fragmentation patterns, which can be referenced from spectral databases.
By analyzing the masses of the b- and y-ions, the sequence can be confirmed. For instance, the mass difference between y2 and y1 ions would correspond to the mass of the Dil residue.
Edman Degradation for N-terminal Sequencing
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.
Protocol:
-
Deprotection: The N-terminal Boc protecting group must be removed using an acid such as trifluoroacetic acid (TFA) prior to sequencing.
-
Coupling: The free N-terminal amine of the deprotected peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using anhydrous acid.
-
Conversion and Identification: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to known standards.
-
The cycle is repeated to identify the subsequent amino acids.
Limitations:
Edman degradation is not suitable for directly sequencing this compound due to the N-terminal blocking group. Furthermore, the non-standard amino acids "Dil" and "Dap" may not have standard PTH-amino acid counterparts for identification, requiring custom synthesis of standards.
2D-NMR Spectroscopy for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides detailed information about the three-dimensional structure of a molecule in solution by measuring the magnetic interactions between atomic nuclei.
Protocol:
-
Sample Preparation: A relatively high concentration (mM range) of the purified peptide is required, dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Data Acquisition: A series of 2D-NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., within a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N).
-
-
Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals to specific atoms in the molecule and to determine the connectivity and spatial arrangement of the atoms, thus confirming the structure and cleavage site.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each technique.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. ehu.eus [ehu.eus]
Evaluating the Impact of Boc-Val-Dil-Dap-OH on ADC Therapeutic Index: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the development of Antibody-Drug Conjugates (ADCs). The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in defining this therapeutic window. This guide provides a comparative evaluation of the Boc-Val-Dil-Dap-OH linker, contextualized with established alternatives, to inform rational ADC design.
Introduction to this compound and Alternative Linkers
This compound is a cleavable dipeptide linker designed for use in ADCs.[1][] Like other dipeptide linkers, it is engineered to be stable in systemic circulation and to be cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[][4][5][6] This targeted release of the cytotoxic payload aims to maximize antitumor activity while minimizing off-target toxicity, thereby widening the therapeutic index.[7]
Comparative Performance of Dipeptide Linkers
The selection of a dipeptide linker can significantly influence the physicochemical properties and biological activity of an ADC. Key performance indicators include in vitro cytotoxicity, in vivo efficacy, and tolerability (Maximum Tolerated Dose - MTD).
Table 1: In Vitro Cytotoxicity of ADCs with Dipeptide Linkers (Note: Data presented is representative of typical findings for Val-Cit and Val-Ala linkers with an MMAE payload and is intended for comparative purposes. Specific values will vary depending on the antibody, target antigen, and cell line.)
| Linker | Payload | Target Cell Line (Antigen-Positive) | IC50 (nM) | Antigen-Negative Cell Line | IC50 (nM) | Reference |
| Val-Cit | MMAE | BT-474 (HER2+) | ~0.5 - 5 | MCF-7 (HER2-) | >1000 | [8] |
| Val-Ala | MMAE | HER2+ Cell Lines | Similar to Val-Cit | HER2- Cell Lines | Similar to Val-Cit | [][10] |
| Val-Cit | PBD | Non-Hodgkin's Lymphoma Model | Potent | N/A | N/A | [] |
| Val-Ala | PBD | Non-Hodgkin's Lymphoma Model | Similar to Val-Cit | N/A | N/A | [] |
Table 2: In Vivo Efficacy and Tolerability of ADCs with Dipeptide Linkers (Note: This data is illustrative and compiled from various preclinical studies. Direct head-to-head comparisons in a single study are limited.)
| Linker | Payload | Tumor Model | Efficacy (Tumor Growth Inhibition) | MTD (mg/kg) | Reference |
| Val-Cit | MMAE | Breast Cancer Xenograft | Significant tumor regression | ~3-10 | [11] |
| Val-Ala | MMAE | Various Xenograft Models | Comparable to Val-Cit | Potentially higher than Val-Cit due to lower aggregation | [12] |
| Val-Cit | PBD | Hematological Xenograft | High potency | ~0.5-1 | [] |
| Val-Ala | PBD | Hematological Xenograft | Comparable to Val-Cit | Potentially improved due to reduced hydrophobicity | [10] |
Key Insights from Comparative Data:
-
Hydrophobicity and Aggregation: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers.[10] This can be a significant advantage, as lower hydrophobicity can reduce the propensity for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[][12] Reduced aggregation can lead to improved manufacturing feasibility and potentially a better safety profile.
-
Stability and Efficacy: Both Val-Cit and Val-Ala linkers demonstrate good plasma stability and efficient payload release upon internalization into target cells.[] In many preclinical models, ADCs with either linker show comparable in vitro cytotoxicity and in vivo antitumor activity.[][10]
-
Payload Compatibility: The choice of linker can be influenced by the payload. For highly hydrophobic payloads like pyrrolobenzodiazepine (PBD) dimers, the less hydrophobic Val-Ala linker may be preferred to mitigate aggregation issues.[10]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. Below are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (with this compound and other linkers)
-
Unconjugated antibody (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete culture medium. Remove the existing medium from the cell plates and add the ADC dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors like MMAE).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting model.[13]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well microplates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio (e.g., 1:1). As a control, seed the GFP-expressing Ag- cells alone. Allow cells to attach overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizing the Mechanisms of Action and Experimental Workflows
ADC Internalization and Payload Release
The following diagram illustrates the general mechanism of action for an ADC with a cleavable dipeptide linker.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps in a typical in vitro cytotoxicity assay.
Signaling Pathway for MMAE Payload
Monomethyl auristatin E (MMAE) is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.
Signaling Pathway for PBD Payload
Pyrrolobenzodiazepine (PBD) dimers are DNA crosslinking agents that trigger the DNA damage response pathway.
Conclusion
The therapeutic index of an ADC is a complex interplay between the antibody, linker, and payload. While direct comparative data for this compound is emerging, the extensive research on Val-Cit and Val-Ala linkers provides valuable insights. The choice of a dipeptide linker should be guided by the specific properties of the antibody and payload, with careful consideration of factors like hydrophobicity and desired drug-to-antibody ratio. The this compound linker, as part of the dipeptide family, is poised to offer a balance of stability and efficient payload release. Rigorous preclinical evaluation using standardized in vitro and in vivo models, as detailed in this guide, will be crucial in determining its precise impact on the therapeutic index and its potential for developing safer and more effective ADC therapies.
References
- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity in ADCs: Evaluating Boc-Val-Dil-Dap-OH and Alternative Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody-drug conjugate (ADC) is paramount to its therapeutic index, hinging on the precise delivery of a cytotoxic payload to target cancer cells while sparing healthy tissues. A critical determinant of this specificity is the linker connecting the antibody and the payload. Off-target toxicities can arise from premature payload release due to linker instability or cross-reactivity of the ADC with unintended targets. This guide provides a comparative analysis of the cross-reactivity potential of ADCs featuring the novel tripeptide linker, Boc-Val-Dil-Dap-OH, against well-established dipeptide and tripeptide linker technologies.
While direct experimental cross-reactivity data for the this compound linker is not yet publicly available, this guide will extrapolate its potential performance based on the known characteristics of its constituent amino acids and compare it with data from extensively studied linkers such as Val-Cit, Val-Ala, and the stability-enhanced tripeptide linker, Glu-Val-Cit (EVCit).
Data Presentation: Comparative Analysis of Peptide Linkers
The following tables summarize key performance indicators for different peptide linkers used in ADCs, providing a framework for evaluating the potential of a Val-Dil-Dap-based linker.
Table 1: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | Peptide Sequence | Common Payload | Target Cell Line | IC50 (nM) | Bystander Killing | Reference |
| Dipeptide | Val-Cit | MMAE | HER2+ (SK-BR-3) | 5-15 | Yes | [1] |
| Dipeptide | Val-Ala | MMAE | CD30+ (Karpas 299) | 10-20 | Yes | [2] |
| Tripeptide | Glu-Val-Cit (EVCit) | MMAE | HER2+ (NCI-N87) | 8-18 | Yes | [3] |
| Hypothetical Tripeptide | Val-Dil-Dap | MMAE | - | Predicted: 5-20 | Predicted: Yes | - |
Note: The predicted values for the Val-Dil-Dap linker are based on the general characteristics of peptide linkers susceptible to lysosomal proteases and the membrane permeability of common payloads like MMAE. The presence of lipophilic amino acids (Valine, Dil-isoleucine) suggests efficient cell entry and potential for a bystander effect.
Table 2: Plasma Stability and Pharmacokinetics
| Linker Type | Peptide Sequence | Stability in Human Plasma (t1/2) | Stability in Mouse Plasma (t1/2) | Key Pharmacokinetic Feature | Reference |
| Dipeptide | Val-Cit | >200 hours | ~80 hours | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c) | [2][4] |
| Dipeptide | Val-Ala | >200 hours | ~100 hours | More stable in mouse plasma than Val-Cit | |
| Tripeptide | Glu-Val-Cit (EVCit) | High | Significantly improved over Val-Cit | Enhanced stability in mouse plasma, leading to better in vivo efficacy in preclinical models | |
| Hypothetical Tripeptide | Val-Dil-Dap | Predicted: High | Predicted: Moderate to High | The bulky Dil and basic Dap residues may influence susceptibility to plasma proteases. | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (this compound linked and comparators)
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Luminometer
Protocol:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC constructs and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Bystander Killing Effect Assay
Objective: To evaluate the ability of the ADC-released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells (engineered to express a fluorescent protein, e.g., GFP)
-
Co-culture medium
-
ADC constructs
-
Flow cytometer or high-content imaging system
-
96-well plates
Protocol:
-
Co-culture antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow cells to adhere for 24 hours.
-
Treat the co-culture with serial dilutions of the ADC constructs for 72-96 hours.
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide).
-
Analyze the cell population using a flow cytometer.
-
Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.
-
Determine the percentage of viable cells in each population to quantify the bystander killing of the antigen-negative cells.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
Materials:
-
ADC constructs
-
Human and mouse plasma
-
LC-MS/MS system
Protocol:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.
-
Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Tissue Cross-Reactivity Study
Objective: To identify potential off-target binding of the ADC to a panel of normal human tissues.
Materials:
-
ADC constructs
-
Frozen normal human tissue sections (a comprehensive panel of at least 32 tissues is recommended by regulatory agencies).
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Microscope
Protocol:
-
Cryosection the frozen human tissues to a thickness of 5-10 µm and mount on slides.
-
Fix the tissue sections with a suitable fixative (e.g., cold acetone).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the tissue sections with the ADC at a range of concentrations. Include a negative control (isotype-matched antibody).
-
Wash the slides to remove unbound ADC.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides and add the chromogenic substrate to visualize binding.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
A qualified pathologist should examine the slides to identify any specific staining in the various tissues and cell types.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity assessment of ADCs.
Caption: General mechanism of action for an ADC with a cleavable linker, including the bystander effect.
Caption: Workflow for assessing the cross-reactivity and safety profile of an ADC candidate.
Caption: Logical relationships between different peptide linkers and their key performance characteristics.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates: Benchmarking Boc-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Dipeptide linkers, designed to be cleaved by lysosomal proteases, have become a cornerstone in ADC technology. This guide provides a detailed comparison of the novel dipeptide linker, Boc-Val-Dil-Dap-OH, with the industry-standard linkers, Val-Cit (valine-citrulline) and Val-Ala (valine-alanine).
This comparison summarizes key performance parameters based on available experimental data for Val-Cit and Val-Ala, and inferred properties for this compound based on the physicochemical characteristics of its constituent amino acids. Detailed experimental protocols for evaluating linker performance and visualizations of key processes are also provided to aid researchers in their ADC development programs.
Data Presentation: Quantitative Comparison of Dipeptide Linkers
The following table summarizes the key characteristics and performance metrics of Val-Cit, Val-Ala, and the inferred properties of this compound.
| Feature | Val-Cit Linker | Val-Ala Linker | This compound (Inferred) |
| Cleavage Site | Cathepsin B | Cathepsin B | Likely Cathepsin B |
| Cleavage Efficiency | High | High | Expected to be high due to Valine residue |
| Plasma Stability | Good, but potential for premature release[1] | Good, comparable to Val-Cit[2][3] | Potentially high due to unique amino acids |
| Hydrophobicity | More hydrophobic, can lead to aggregation[3][4] | Less hydrophobic, reduced aggregation | Likely hydrophobic due to Dolaisoleucine (Dil) |
| Drug-to-Antibody Ratio (DAR) | High DAR can be challenging due to aggregation | Can achieve high DAR with limited aggregation | May be challenging to achieve high DAR if aggregation occurs |
| Bystander Effect | Can induce bystander killing | Can induce bystander killing | Dependent on payload permeability |
| Clinical Precedent | Extensive, used in approved ADCs (e.g., Adcetris®) | Growing, used in clinical-stage ADCs | None, novel linker |
Inferred Properties of this compound
-
Boc-Valine (Val): The N-terminal valine residue is a well-established substrate for Cathepsin B, the primary lysosomal protease responsible for cleaving dipeptide linkers in ADCs. This suggests that the this compound linker will be efficiently cleaved within the target tumor cell.
-
Dolaisoleucine (Dil): This is an unnatural, hydrophobic amino acid. Its presence is likely to increase the overall hydrophobicity of the linker-payload complex. This could potentially lead to aggregation challenges, similar to those observed with the Val-Cit linker, especially at higher drug-to-antibody ratios (DAR).
-
Diaminopropionic acid (Dap): This amino acid contains a primary amine in its side chain. The pKa of this amine can be influenced by the local peptide environment. This variable charge could potentially impact the linker's stability and solubility. Depending on its protonation state in different physiological compartments, it might influence the overall physicochemical properties of the resulting ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dipeptide linkers in ADCs.
Protocol 1: ADC Conjugation
This protocol describes a general method for conjugating a dipeptide linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dipeptide linker-payload with a reactive handle (e.g., maleimide (B117702) for conjugation to cysteine residues)
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce a controlled number of interchain disulfide bonds.
-
Conjugation: Add the dipeptide linker-payload to the reduced mAb and incubate to allow for covalent bond formation.
-
Quenching: Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated linker-payload and other impurities.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, a critical parameter for predicting in vivo performance.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for detecting released payload (e.g., LC-MS/MS)
Procedure:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Process the samples to precipitate plasma proteins and extract the released payload.
-
Quantify the amount of released payload at each time point using a validated analytical method.
-
Calculate the percentage of intact ADC remaining over time to determine the linker's stability.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate the cells for a predetermined period (e.g., 72 or 96 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values to determine the ADC's potency and specificity.
Visualizations
Diagrams illustrating key concepts and workflows can aid in understanding the complex processes involved in ADC development and function.
Caption: ADC Mechanism of Action
Caption: ADC Development Workflow
Caption: Linker Properties Comparison
References
Safety Operating Guide
Proper Disposal of Boc-Val-Dil-Dap-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Boc-Val-Dil-Dap-OH are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety information and a step-by-step guide for the proper disposal of this compound, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds, such as Boc-Dap-OH, suggests that it should be handled with care. Boc-Dap-OH is classified as non-hazardous but may cause skin, eye, and respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
Disposal Protocol for this compound
Given the absence of specific disposal instructions for this compound, a cautious approach that adheres to general principles of chemical waste management is required. This substance is intended for research use only and should not be disposed of in general laboratory trash or down the drain without a thorough hazard assessment and approval from your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Classification: Treat this compound as a chemical waste stream. Do not mix it with non-hazardous waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions of this compound, use a compatible, leak-proof container. Ensure the container is appropriately labeled with the full chemical name and any known hazards.
-
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Arrange for Pickup: Follow your institution's established procedures for chemical waste pickup.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling Boc-Val-Dil-Dap-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Boc-Val-Dil-Dap-OH (CAS No. 1415246-54-6), a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2][3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes of solutions. |
| Face Shield | Recommended to be worn in conjunction with safety goggles when handling larger quantities or when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles. Work in a fume hood or ventilated enclosure. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures both the safety of laboratory personnel and the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Confirm that the product name and CAS number (1415246-54-6) on the label match the order.
2. Storage:
-
Lyophilized Powder: For long-term storage, keep the container tightly sealed at -20°C.[3]
-
In Solvent: Prepare solutions for immediate use. For short-term storage, aliquot solutions into single-use vials and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
3. Handling and Preparation of Solutions:
-
Work Area: All handling of the solid compound and preparation of solutions should be conducted in a designated, well-ventilated area, preferably a chemical fume hood.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: To minimize the risk of inhaling the powder, weigh the compound in a fume hood or a balance with a draft shield.
-
Dissolution: this compound is soluble in DMSO. Add the solvent slowly to the solid to avoid splashing. If necessary, sonication or gentle warming to 37°C can aid in dissolution.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, pipette tips, and gloves, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour chemical waste down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Institutional Guidelines: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
